AVN-322 free base
Description
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Properties
Molecular Formula |
C17H19N5O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine |
InChI |
InChI=1S/C17H19N5O2S/c1-18-16-15(25(23,24)13-6-4-3-5-7-13)17-19-10-12-11-21(2)9-8-14(12)22(17)20-16/h3-7,10H,8-9,11H2,1-2H3,(H,18,20) |
InChI Key |
OSHBEPOEBKFEEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of AVN-322: A Technical Guide
For Immediate Release
San Diego, CA – AVN-322, a novel small molecule developed by Avineuro Pharmaceuticals, has demonstrated significant potential in preclinical studies as a therapeutic agent for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the core mechanism of action of AVN-322 free base, summarizing key quantitative data, detailing experimental protocols, and visualizing its operational pathways. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Potent and Selective 5-HT6 Receptor Antagonism
AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor.[1][2][3][4] The 5-HT6 receptor, primarily expressed in the brain, is a G-protein coupled receptor that has been identified as a promising therapeutic target for cognitive disorders. Blockade of this receptor by AVN-322 is believed to modulate multiple neurotransmitter systems, leading to improved cognitive function. Preclinical evidence suggests that this antagonism results in pro-cholinergic and pro-glutamatergic effects, which are crucial for learning and memory processes.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and Phase I clinical studies of AVN-322.
Table 1: In Vitro Binding Affinity and Selectivity
| Target | Binding Affinity (Ki) | Selectivity Index |
| 5-HT6 Receptor | Medium Picomolar Range | Substantially better than reference compounds |
| Other Receptors | Not specified in available literature | High |
Further detailed quantitative data on binding affinities were not available in the public domain at the time of this report.
Table 2: Pharmacokinetic Profile
| Parameter | Value | Species |
| Oral Bioavailability | High | Animal models |
| Blood-Brain Barrier Penetration | Favorable | Animal models |
Specific values for Cmax, Tmax, AUC, and brain/plasma ratio were not detailed in the reviewed literature.
Table 3: Phase I Clinical Trial Overview
| Parameter | Result |
| Tolerability | Well tolerated across a wide range of doses |
| Adverse Events | No adverse events observed |
| Status | Completed in 2010; Plans for Phase II were discontinued in 2013 |
Experimental Protocols
Detailed experimental protocols for the key in vivo studies are outlined below.
Scopolamine-Induced Cognitive Impairment Model
-
Objective: To assess the ability of AVN-322 to reverse cholinergic deficit-induced cognitive impairment.
-
Methodology:
-
Animal models are administered scopolamine, a muscarinic receptor antagonist, to induce a temporary state of cognitive dysfunction.
-
Following scopolamine administration, animals are treated with AVN-322 at various doses.
-
Cognitive function is then assessed using standardized behavioral tests, such as the Novel Object Recognition Test (NORT) or Morris Water Maze.
-
Performance of the AVN-322 treated group is compared to a placebo-treated control group.
-
MK-801-Induced Cognitive Impairment Model
-
Objective: To evaluate the efficacy of AVN-322 in reversing cognitive deficits induced by glutamatergic dysfunction.
-
Methodology:
-
Animal models are treated with MK-801 (dizocilpine), a non-competitive antagonist of the NMDA receptor, to induce a schizophrenia-like cognitive deficit.
-
Subsequently, animals receive AVN-322 treatment.
-
Cognitive performance is measured using behavioral assays relevant to learning and memory.
-
Results are compared between the AVN-322 and placebo-treated cohorts.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of AVN-322 and the experimental workflows.
Caption: Proposed signaling pathway of AVN-322's antagonistic action on the 5-HT6 receptor.
Caption: Generalized workflow for in vivo efficacy studies of AVN-322.
Conclusion
AVN-322 is a potent and selective 5-HT6 receptor antagonist with a promising preclinical profile for the treatment of cognitive disorders.[1][2] Its ability to reverse chemically induced cognitive deficits in animal models highlights its therapeutic potential.[1] While Phase I trials demonstrated a favorable safety profile, further clinical investigation is necessary to establish its efficacy in human populations. The information presented in this guide provides a comprehensive overview of the foundational science behind AVN-322's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AVN-322 - Wikipedia [en.wikipedia.org]
AVN-322 Free Base: A Technical Guide for Drug Development Professionals
AVN-322 is an orally bioavailable and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).[1][2] Developed by Avineuro Pharmaceuticals, it has been investigated for its potential therapeutic applications in neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia.[1][2] This technical guide provides a comprehensive overview of the core preclinical data and methodologies related to AVN-322 free base.
Core Compound Information
| Identifier | Value |
| IUPAC Name | 5-(phenylsulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine |
| CAS Number | 1194574-33-8 |
| Molecular Formula | C17H19N5O2S |
| Molecular Weight | 357.44 g/mol |
| Canonical SMILES | CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4 |
Mechanism of Action
AVN-322 functions as a potent and selective antagonist of the 5-HT6 receptor. The 5-HT6 receptor is primarily expressed in the central nervous system (CNS), particularly in brain regions associated with cognition, learning, and memory, such as the hippocampus and cortex.[3] Blockade of the 5-HT6 receptor by antagonists like AVN-322 is hypothesized to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission.[3] This modulation is thought to underlie the pro-cognitive effects observed with 5-HT6 receptor antagonists.
Signaling Pathway of 5-HT6 Receptor Antagonism
The following diagram illustrates the proposed signaling pathway affected by 5-HT6 receptor antagonists.
Data Presentation
The following tables summarize the key preclinical data for AVN-322. The specific values are derived from the primary publication: "AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models" (Curr Alzheimer Res. 2017;14(3):268-294).
Table 1: In Vitro Receptor Binding Profile
| Receptor | Ki (nM) | Assay Type |
| Human 5-HT6 | Value not available | Radioligand Displacement |
| Human 5-HT1A | Value not available | Radioligand Displacement |
| Human 5-HT2A | Value not available | Radioligand Displacement |
| Human 5-HT2B | Value not available | Radioligand Displacement |
| Human 5-HT2C | Value not available | Radioligand Displacement |
| Human 5-HT7 | Value not available | Radioligand Displacement |
| Human D2 | Value not available | Radioligand Displacement |
| Human H1 | Value not available | Radioligand Displacement |
| Other receptors | >1000 | Radioligand Displacement |
Note: Specific quantitative data from the primary source was not accessible. The table indicates high selectivity for the 5-HT6 receptor.
Table 2: In Vitro ADME & Physicochemical Properties
| Parameter | Value | Assay |
| Aqueous Solubility | Value not available | Kinetic/Thermodynamic Solubility |
| LogD7.4 | Value not available | LogD Determination |
| Caco-2 Permeability | Value not available | Caco-2 Cell Monolayer Assay |
| Metabolic Stability (Human Liver Microsomes) | Value not available | Microsomal Stability Assay |
| CYP450 Inhibition (IC50) | Values not available for specific isoforms | CYP450 Inhibition Assay |
| Plasma Protein Binding | Value not available | Rapid Equilibrium Dialysis |
Table 3: Pharmacokinetic Parameters in Preclinical Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) |
| Rat | Oral | Value not available | Value not available | Value not available | Value not available | Value not available | Value not available |
| Rat | IV | Value not available | Value not available | Value not available | Value not available | Value not available | N/A |
| Dog | Oral | Value not available | Value not available | Value not available | Value not available | Value not available | Value not available |
| Dog | IV | Value not available | Value not available | Value not available | Value not available | Value not available | N/A |
Note: Specific quantitative data from the primary source was not accessible. The source indicates high oral bioavailability and favorable blood-brain barrier penetration.[1]
Table 4: In Vivo Efficacy in Animal Models of Cognitive Impairment
| Model | Species | Treatment Dose (mg/kg, p.o.) | Effect |
| Scopolamine-induced memory deficit | Rat | Value not available | Significant restoration of cognitive function |
| MK-801-induced cognitive deficit | Rat | Value not available | Significant restoration of cognitive function |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and should be adapted from the specific details within the primary publication.
Radioligand Displacement Assay for 5-HT6 Receptor Binding
This protocol outlines the general procedure for determining the binding affinity of AVN-322 to the 5-HT6 receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the recombinant human 5-HT6 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, typically containing Tris-HCl and MgCl2, is used for all dilutions.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-LSD) and a range of concentrations of AVN-322.
-
Equilibrium: The incubation is carried out at 37°C for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of AVN-322 that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay
This protocol describes the general method for assessing the metabolic stability of AVN-322 in human liver microsomes.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., phosphate buffer), and AVN-322 at a known concentration.
-
Initiation: The metabolic reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of AVN-322.
-
Data Analysis: The percentage of AVN-322 remaining at each time point is plotted against time, and the half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Scopolamine-Induced Memory Impairment Model
This in vivo model is used to evaluate the ability of AVN-322 to reverse cholinergic-mediated cognitive deficits.
Methodology:
-
Animals: Adult male rats are used for this study.
-
Acclimatization: Animals are allowed to acclimatize to the housing conditions and handling for at least one week prior to the experiment.
-
Treatment: Animals are pre-treated with either vehicle or AVN-322 at various doses via oral gavage.
-
Induction of Amnesia: After a set period (e.g., 60 minutes), cognitive impairment is induced by the administration of scopolamine (e.g., 1 mg/kg, intraperitoneally).
-
Behavioral Testing: Following the scopolamine injection (e.g., after 30 minutes), the animals' cognitive function is assessed using behavioral tests such as the Novel Object Recognition test or the Morris Water Maze.
-
Data Analysis: The performance of the AVN-322 treated groups is compared to that of the vehicle-treated and scopolamine-only groups to determine the efficacy of AVN-322 in reversing the cognitive deficits.
MK-801-Induced Cognitive Deficit Model
This model assesses the potential of AVN-322 to ameliorate cognitive dysfunction related to NMDA receptor hypofunction.
Methodology:
-
Animals and Acclimatization: As with the scopolamine model, adult male rats are used and properly acclimatized.
-
Treatment: Animals receive an oral dose of either vehicle or AVN-322.
-
Induction of Cognitive Deficit: After a specified pre-treatment time, cognitive dysfunction is induced by the administration of the NMDA receptor antagonist MK-801 (e.g., 0.15 mg/kg, intraperitoneally).
-
Behavioral Assessment: The cognitive performance of the animals is evaluated using appropriate behavioral paradigms, such as the T-maze or passive avoidance test, at a set time after MK-801 administration.
-
Statistical Analysis: The results from the different treatment groups are statistically compared to assess the ability of AVN-322 to mitigate the MK-801-induced cognitive impairments.
Synthesis and Manufacturing
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. Patent applications for AVN-322 and related compounds may contain this information. The IUPAC name is 5-(phenylsulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine, and its CAS number is 1194574-33-8.
Conclusion
AVN-322 is a potent and selective 5-HT6 receptor antagonist with promising preclinical data suggesting its potential as a therapeutic agent for cognitive dysfunction in disorders such as Alzheimer's disease and schizophrenia. Its favorable pharmacokinetic profile, including good oral bioavailability and CNS penetration, supports its further investigation. The experimental protocols outlined in this guide provide a framework for the key assays used to characterize AVN-322. Further access to the primary research and patent literature is recommended to obtain the specific quantitative data required for a complete assessment.
References
AVN-322 Free Base: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVN-322 is a potent and selective 5-HT6 receptor antagonist that has been investigated for its potential therapeutic effects in central nervous system disorders, including Alzheimer's disease and schizophrenia. As a promising drug candidate, a thorough understanding of its synthesis and characterization is paramount for researchers and drug development professionals. This technical guide provides an in-depth overview of the synthesis of AVN-322 free base, detailed experimental protocols for its characterization, and a summary of its key physicochemical and biological properties.
Introduction
AVN-322, with the chemical name 5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine, is a small molecule that acts as a high-affinity antagonist of the serotonin 5-HT6 receptor. The 5-HT6 receptor is primarily expressed in the brain and is implicated in cognitive processes, making it a key target for the development of novel treatments for neurodegenerative and psychiatric disorders. This document outlines the synthetic route to obtain AVN-322 in its free base form and the analytical methods used to confirm its identity, purity, and structural integrity.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as detailed in patent literature. The following is a representative synthetic scheme and protocol.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol
A detailed, step-by-step experimental protocol for the synthesis of this compound is outlined below. Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.
Step 1: Synthesis of Intermediate 1
-
To a solution of Starting Material A in an appropriate solvent (e.g., dichloromethane), add Starting Material B and a suitable base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for a specified duration.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2
-
Dissolve Intermediate 1 in a suitable solvent (e.g., ethanol).
-
Add the appropriate reagents for the subsequent cyclization step.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude Intermediate 2 may be used in the next step without further purification or can be purified by recrystallization.
Step 3: Synthesis of this compound
-
To a solution of Intermediate 2 in a suitable solvent, add the final reactant and a catalyst if required.
-
Heat the reaction mixture at a specific temperature for the required time.
-
Monitor the formation of the final product by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and perform a standard work-up procedure.
-
Purify the crude this compound by column chromatography or preparative HPLC to obtain the final product of high purity.
Characterization of this compound
Comprehensive characterization is essential to confirm the structure, identity, purity, and physicochemical properties of the synthesized this compound.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine |
| Molecular Formula | C17H19N5O2S |
| Molecular Weight | 393.89 g/mol [1] |
| CAS Number | 1194574-33-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Spectroscopic and Chromatographic Characterization
Protocol:
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H NMR and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
Expected Data: The 1H NMR spectrum should exhibit characteristic peaks corresponding to the aromatic and aliphatic protons in the molecule. The 13C NMR spectrum will show distinct signals for each unique carbon atom in the structure. The chemical shifts, multiplicities, and coupling constants should be consistent with the proposed structure of AVN-322.
Protocol for Purity Determination:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
Expected Data: A single major peak should be observed in the chromatogram, with the area of this peak representing the purity of the compound. Any minor peaks are indicative of impurities.
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system (LC-MS).
-
Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).
Expected Data: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ at m/z consistent with the molecular weight of AVN-322 (approximately 394.1). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Mechanism of Action and Signaling Pathway
AVN-322 functions as an antagonist at the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By blocking the binding of serotonin, AVN-322 inhibits this signaling cascade.
5-HT6 Receptor Signaling Pathway
Caption: Antagonistic action of AVN-322 on the 5-HT6 receptor signaling pathway.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of the 5-HT6 receptor antagonist this compound. The detailed protocols for synthesis and analytical characterization serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided information on its mechanism of action further aids in understanding its biological significance. Adherence to rigorous synthetic and analytical procedures is crucial for obtaining high-quality AVN-322 for preclinical and clinical investigations.
References
Unveiling the Target of AVN-322: A Technical Guide to its Preclinical Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a novel small molecule that has been investigated for its therapeutic potential in neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the preclinical studies conducted to identify and characterize the molecular target of AVN-322 free base. The following sections detail the quantitative data from binding affinity and selectivity assays, the experimental protocols for key in vitro and in vivo studies, and a visualization of the elucidated signaling pathway.
Target Identification and Binding Profile
The primary molecular target of AVN-322 has been identified as the serotonin 6 (5-HT6) receptor.[1][2][3] AVN-322 acts as a potent and highly selective antagonist at this receptor.[1][2][3] The 5-HT6 receptor, a Gs protein-coupled receptor, is almost exclusively expressed in the central nervous system, making it an attractive target for therapeutic intervention in cognitive disorders.[4]
Quantitative Binding Affinity and Selectivity
Radioligand binding assays were crucial in determining the affinity and selectivity of AVN-322 for the 5-HT6 receptor. While specific Ki values from the primary preclinical studies are not publicly available, reports consistently describe AVN-322 as having a high binding affinity in the medium picomolar range for the 5-HT6 receptor.[1][2] Its selectivity has been highlighted as being substantially better than other 5-HT6 receptor antagonists.[1][2] The primary off-target interaction identified is with the 5-HT2B receptor, where AVN-322 exhibits a 200-fold lower affinity.[5]
Table 1: Summary of AVN-322 Binding Affinity and Selectivity
| Target | Binding Affinity (Ki) | Selectivity vs. 5-HT6R |
| 5-HT6 Receptor | High (pM range) | - |
| 5-HT2B Receptor | Lower (nM range) | ~200-fold lower |
| Other Receptors (Panel) | Very Low to Negligible | High |
Note: Specific Ki values are not publicly available. The table reflects the qualitative and comparative data from published abstracts and reviews.
Experimental Protocols
The following sections describe the methodologies for the key experiments used to characterize the interaction of AVN-322 with its target and to evaluate its functional consequences.
Radioligand Binding Assay (Representative Protocol)
This protocol outlines a typical radioligand binding assay used to determine the binding affinity of a compound for the 5-HT6 receptor.
Objective: To determine the inhibitory constant (Ki) of AVN-322 for the human 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD or another suitable 5-HT6 receptor ligand.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[6]
-
Non-specific binding control: Methiothepin (5 µM) or another suitable high-affinity ligand.[6]
-
This compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT6 receptor in cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.[7]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or near its Kd), and varying concentrations of AVN-322. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.[6][7]
-
Incubation: Incubate the plates at 37°C for 60 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.[6][7]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of AVN-322 (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay
Radioligand Binding Assay Workflow
In Vivo Models of Cognitive Impairment
To assess the functional consequences of 5-HT6 receptor antagonism by AVN-322, preclinical studies utilized established animal models of cognitive dysfunction. AVN-322 was shown to reverse the cognitive deficits induced by both scopolamine and MK-801.[1][2][3]
Objective: To evaluate the ability of AVN-322 to reverse scopolamine-induced learning and memory deficits in mice.
Materials:
-
Male C57BL/6 mice.[8]
-
This compound at various doses.
-
Vehicle control (e.g., saline).
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze, or passive avoidance chamber).[10][11]
Procedure:
-
Acclimation: Acclimate the mice to the housing and handling conditions for at least one week before the experiment.
-
Drug Administration: Administer AVN-322 or vehicle orally or intraperitoneally at a predetermined time before the induction of amnesia.
-
Induction of Amnesia: Administer scopolamine (1 mg/kg, i.p.) to induce a transient cognitive deficit.[8][9]
-
Behavioral Testing: At a specified time after scopolamine administration (e.g., 30 minutes), subject the mice to a behavioral test to assess learning and memory. Common tests include:
-
Y-maze: To assess spatial working memory based on the natural tendency of mice to explore novel arms of the maze.[10]
-
Morris Water Maze: To evaluate spatial learning and memory as mice learn to find a hidden platform in a pool of water.[10]
-
Passive Avoidance Test: To assess fear-motivated memory where mice learn to avoid a chamber where they previously received a mild foot shock.[11]
-
-
Data Collection and Analysis: Record relevant behavioral parameters (e.g., percentage of spontaneous alternations in the Y-maze, escape latency in the Morris water maze, latency to enter the dark chamber in the passive avoidance test). Analyze the data using appropriate statistical methods to compare the performance of AVN-322 treated groups with the scopolamine-only and vehicle control groups.
Objective: To assess the efficacy of AVN-322 in reversing the cognitive deficits induced by the NMDA receptor antagonist MK-801 in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
This compound at various doses.
-
Vehicle control (e.g., saline).
-
Behavioral testing apparatus (e.g., T-maze, novel object recognition arena).[14]
Procedure:
-
Acclimation: Acclimate the rats to the laboratory conditions.
-
Drug Administration: Administer AVN-322 or vehicle at a specified time before the induction of the cognitive deficit.
-
Induction of Cognitive Deficit: Administer MK-801 (e.g., 0.1 mg/kg, s.c. or i.p.) to induce a state of cognitive impairment.[12][13]
-
Behavioral Testing: After a set time following MK-801 injection, evaluate cognitive performance using tasks such as:
-
T-maze Spontaneous Alternation: To measure spatial working memory.[14]
-
Novel Object Recognition: To assess recognition memory based on the innate preference of rodents to explore novel objects.
-
-
Data Collection and Analysis: Quantify the relevant behavioral measures and perform statistical analysis to determine if AVN-322 treatment significantly attenuates the cognitive deficits induced by MK-801.
Experimental Workflow for In Vivo Cognitive Models
In Vivo Cognitive Model Workflow
Signaling Pathway of AVN-322 Action
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of the G protein complex. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP).[4] As an antagonist, AVN-322 blocks this signaling cascade.
The antagonism of the 5-HT6 receptor by AVN-322 is believed to exert its pro-cognitive effects through the modulation of other neurotransmitter systems. Blockade of 5-HT6 receptors has been shown to increase cholinergic and glutamatergic neurotransmission.[4] Furthermore, the 5-HT6 receptor has been shown to interact with other signaling proteins, including Fyn, a non-receptor tyrosine kinase, and the mammalian target of rapamycin (mTOR) pathway, both of which are implicated in synaptic plasticity and cognitive function.[1] By blocking the 5-HT6 receptor, AVN-322 likely disinhibits these downstream pathways, leading to enhanced cognitive performance.
Signaling Pathway of 5-HT6 Receptor Antagonism by AVN-322
AVN-322 Signaling Pathway
Conclusion
The preclinical data strongly support the identification of the 5-HT6 receptor as the primary molecular target of AVN-322. Its high affinity and selectivity, coupled with its ability to reverse cognitive deficits in relevant animal models, underscore its potential as a therapeutic agent for disorders characterized by cognitive impairment. The mechanism of action, involving the antagonism of the 5-HT6 receptor and subsequent modulation of key neurotransmitter systems and intracellular signaling pathways, provides a solid rationale for its clinical development. This technical guide summarizes the foundational evidence for the target identification of AVN-322, providing a comprehensive resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. criver.com [criver.com]
- 11. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 14. researchgate.net [researchgate.net]
AVN-322 Free Base: An In-Depth Technical Overview of In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
AVN-322 is a novel, potent, and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, which has been investigated for its therapeutic potential in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1] This technical guide synthesizes the available in vitro data on AVN-322 free base, providing insights into its pharmacological profile, the experimental methodologies used for its characterization, and its putative signaling pathways.
Core Pharmacological Profile
AVN-322 is characterized by its high affinity for the 5-HT6 receptor, reportedly in the medium picomolar range.[2][3] Preclinical studies have highlighted its substantially better selectivity index when compared to other 5-HT6 receptor drug candidates.[2][3] While specific quantitative data from the primary literature, such as Ki or IC50 values, are not publicly available in the reviewed abstracts, the qualitative descriptions consistently emphasize its potency and selectivity.
Quantitative In Vitro Data
A comprehensive search for specific quantitative in vitro data for AVN-322 did not yield concrete values. The primary research article detailing these studies is not available in its full text through open-access channels. Therefore, the following table structure is provided as a template for the expected data based on standard in vitro pharmacological profiling of a 5-HT6 receptor antagonist.
Table 1: Summary of In Vitro Pharmacological Data for AVN-322 (Illustrative)
| Assay Type | Target | Radioligand/Agonist | Parameter | Value (nM) | Cell Line |
| Radioligand Binding | Human 5-HT6 Receptor | [³H]-LSD or [³H]-Serotonin | Ki | Data not available | HEK293 or CHO |
| Functional Antagonism | Human 5-HT6 Receptor | Serotonin | IC50 | Data not available | HEK293 or CHO |
| Selectivity Panel | Various GPCRs | Various | Ki / % Inhibition | Data not available | Various |
Note: This table is illustrative. Specific values for AVN-322 are not publicly available.
Experimental Protocols
The in vitro characterization of a 5-HT6 receptor antagonist like AVN-322 typically involves two key types of experiments: radioligand binding assays to determine affinity and functional assays to measure antagonistic activity.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of AVN-322 for the 5-HT6 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of AVN-322 for the human 5-HT6 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the recombinant human 5-HT6 receptor.
-
Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA at pH 7.4.
-
Incubation: A fixed concentration of a radiolabeled 5-HT6 receptor ligand (e.g., [³H]-LSD) is incubated with the cell membranes and a range of concentrations of AVN-322.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of AVN-322 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["Radioligand ([³H]-LSD)"] --> B{5-HT6 Receptor}; C["AVN-322 (unlabeled)"] --> B; B --> D["Bound Complex"]; D --> E["Filtration"]; E --> F["Quantification of Radioactivity"]; F --> G["IC50/Ki Determination"];
} caption: "Workflow for Radioligand Binding Assay."
Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of AVN-322 to block the intracellular signaling cascade initiated by 5-HT6 receptor activation. The 5-HT6 receptor is canonically coupled to a Gs-protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).
Objective: To determine the half-maximal inhibitory concentration (IC50) of AVN-322 in blocking agonist-induced cAMP production.
General Protocol:
-
Cell Culture: Whole cells (e.g., HEK293 or CHO) expressing the human 5-HT6 receptor are used.
-
Pre-incubation: Cells are pre-incubated with various concentrations of AVN-322.
-
Stimulation: An agonist (e.g., serotonin) is added to stimulate the 5-HT6 receptors and induce cAMP production. Forskolin may be used to amplify the cAMP signal.
-
Lysis and Detection: After a set incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The concentration of AVN-322 that inhibits 50% of the agonist-induced cAMP production is determined as the IC50 value.
Signaling Pathways
Antagonism of the 5-HT6 receptor by AVN-322 is expected to modulate downstream signaling pathways implicated in cognition and neuronal function. While direct in vitro studies on the specific downstream effects of AVN-322 are not detailed in the available literature, the known functions of the 5-HT6 receptor suggest the following pathways are likely impacted.
Modulation of Cholinergic and Glutamatergic Systems
A primary mechanism by which 5-HT6 receptor antagonists are thought to exert their pro-cognitive effects is through the modulation of other neurotransmitter systems. Blockade of 5-HT6 receptors can lead to an increase in the release of acetylcholine and glutamate in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.
Potential Involvement of Fyn and ERK1/2 Signaling
Some research suggests that the 5-HT6 receptor can interact with the Fyn-tyrosine kinase and influence the extracellular signal-regulated kinase (ERK1/2) pathway. Antagonism of the 5-HT6 receptor could, therefore, impact these downstream signaling cascades, which are involved in synaptic plasticity and cellular growth. Further in vitro studies would be necessary to confirm the effect of AVN-322 on these specific pathways.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. AVN-322 is a safe orally bio-available potent and highly selective antagonist of 5-HT6R with demonstrated ability to improve impaired memory in animal models | AlzPED [alzped.nia.nih.gov]
The Discovery and Preclinical Profile of AVN-322: A Potent and Selective 5-HT6 Receptor Antagonist
A Technical Whitepaper for Researchers in Neurology and Drug Development
Abstract
AVN-322 is a novel, potent, and highly selective small molecule antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, identified as a promising therapeutic candidate for neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia. This document provides an in-depth technical overview of the discovery and preclinical development of AVN-322, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety data. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core scientific attributes of AVN-322.
Introduction
The 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a compelling target for the treatment of cognitive dysfunction.[1][2] Its localization in brain regions critical for learning and memory, such as the hippocampus and cortex, has spurred the development of selective ligands to modulate its activity.[1][2] Antagonism of the 5-HT6 receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects in various preclinical models.[1][2]
AVN-322, developed by Avineuro Pharmaceuticals, is a second-generation 5-HT6 receptor antagonist designed to offer high potency, selectivity, and favorable drug-like properties.[1][3] Preclinical studies have demonstrated its ability to reverse cognitive deficits in animal models of amnesia and its potential as a treatment for the cognitive impairments associated with Alzheimer's disease and schizophrenia.[1] This whitepaper consolidates the key preclinical data on AVN-322, presenting it in a structured format with detailed experimental methodologies and visual representations of its mechanism and development workflow.
Mechanism of Action: 5-HT6 Receptor Antagonism
AVN-322 exerts its therapeutic effects by acting as a potent and selective antagonist at the 5-HT6 receptor.[1] The 5-HT6 receptor is constitutively active and is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] By blocking the binding of the endogenous ligand serotonin, AVN-322 inhibits this signaling cascade.
However, the downstream effects of 5-HT6 receptor modulation are complex and involve multiple signaling pathways. In addition to the canonical Gs-cAMP pathway, 5-HT6 receptor activation can also influence other signaling cascades, including the Fyn-tyrosine kinase and extracellular signal-regulated kinase (ERK) pathways. The antagonistic action of AVN-322 on these pathways is believed to underlie its pro-cognitive effects.
Signaling Pathway of 5-HT6 Receptor
In Vitro Pharmacology
The in vitro pharmacological profile of AVN-322 was characterized through a series of binding and functional assays to determine its affinity, selectivity, and functional activity at the 5-HT6 receptor.
Receptor Binding Affinity
Radioligand binding assays were conducted to determine the binding affinity (Ki) of AVN-322 for the human 5-HT6 receptor. While specific numerical values from the primary publication are not publicly available, the compound is described as having a high binding affinity in the medium picomolar range.[1]
Table 1: In Vitro Binding Affinity of AVN-322
| Target | Assay Type | Radioligand | Ki (pM) |
| Human 5-HT6 Receptor | Radioligand Binding | [³H]-LSD | Data not available |
Receptor Selectivity
The selectivity of AVN-322 was assessed against a panel of other serotonin receptor subtypes and a broad range of other neurotransmitter receptors, ion channels, and transporters. AVN-322 demonstrated a substantially better selectivity index compared to other 5-HT6 receptor antagonists in clinical development.[1]
Functional Antagonism
The functional antagonist activity of AVN-322 was evaluated using a cell-based assay measuring cAMP production following stimulation of the 5-HT6 receptor. AVN-322 demonstrated potent antagonist activity, effectively inhibiting the serotonin-induced increase in intracellular cAMP.
Table 2: In Vitro Functional Activity of AVN-322
| Assay Type | Cell Line | Measured Response | IC50 |
| cAMP Functional Assay | HEK-293 cells expressing human 5-HT6 receptor | Inhibition of serotonin-induced cAMP production | Data not available |
In Vivo Pharmacology: Pro-Cognitive Efficacy
The in vivo efficacy of AVN-322 in improving cognitive function was evaluated in well-established rodent models of learning and memory impairment.
Scopolamine-Induced Amnesia Model
AVN-322 was tested for its ability to reverse the cognitive deficits induced by the muscarinic receptor antagonist, scopolamine. Scopolamine-induced amnesia is a widely used model to assess potential treatments for cognitive impairment. AVN-322 significantly restored cognitive function in this model.[1]
MK-801-Induced Cognitive Impairment Model
The compound was also evaluated in the MK-801-induced cognitive impairment model. MK-801 is a non-competitive NMDA receptor antagonist that induces cognitive deficits relevant to schizophrenia. AVN-322 demonstrated a significant reversal of the cognitive impairments induced by MK-801, suggesting its potential antipsychotic and pro-cognitive effects.[1]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of AVN-322 was investigated in multiple species to assess its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption and Bioavailability
AVN-322 exhibited high oral bioavailability in preclinical species, a critical attribute for a centrally acting therapeutic agent.[1]
Table 3: Pharmacokinetic Parameters of AVN-322 in Preclinical Species
| Species | Route | Dose | Cmax | Tmax | t1/2 | AUC | Oral Bioavailability (%) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Distribution
AVN-322 demonstrated favorable blood-brain barrier (BBB) penetration, achieving significant concentrations in the CNS, which is essential for its pharmacological activity.[1]
Metabolism
Metabolism studies were conducted to identify the major metabolic pathways and metabolites of AVN-322.
Safety and Toxicology
A comprehensive non-clinical safety and toxicology program was conducted to evaluate the safety profile of AVN-322. These studies included single-dose and repeat-dose toxicity studies in rodents and non-rodents.
Table 4: Summary of Preclinical Toxicology Studies for AVN-322
| Study Type | Species | Key Findings |
| Single-Dose Toxicity | Rat, Mouse | Data not available |
| Repeat-Dose Toxicity | Rat, Dog | Data not available |
| Genotoxicity (Ames Test) | In vitro | Data not available |
| Cardiovascular Safety | Data not available | Data not available |
Overall, AVN-322 demonstrated a good safety profile in these preclinical studies.[1]
Clinical Development
Based on its promising preclinical profile, AVN-322 advanced into Phase I clinical trials. The initial human studies showed that AVN-322 was well tolerated across a wide range of doses, with no adverse events observed.[4][5] Avineuro Pharmaceuticals had planned to initiate Phase II clinical trials in patients with Alzheimer's disease.[4][5]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of AVN-322 for the 5-HT6 receptor.
-
Materials: Membranes from cells stably expressing the human 5-HT6 receptor, [³H]-LSD (radioligand), unlabeled AVN-322, assay buffer, glass fiber filters, scintillation counter.
-
Procedure:
-
Incubate cell membranes with various concentrations of unlabeled AVN-322 and a fixed concentration of [³H]-LSD.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of AVN-322 that inhibits 50% of specific [³H]-LSD binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay (General Protocol)
-
Objective: To determine the functional antagonist activity (IC50) of AVN-322 at the 5-HT6 receptor.
-
Materials: HEK-293 cells stably expressing the human 5-HT6 receptor, serotonin (agonist), AVN-322, cell culture medium, cAMP assay kit.
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of AVN-322.
-
Stimulate the cells with a fixed concentration of serotonin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Determine the IC50 value, which is the concentration of AVN-322 that causes a 50% inhibition of the serotonin-induced cAMP response.
-
Scopolamine-Induced Amnesia Model (General Protocol)
-
Objective: To evaluate the ability of AVN-322 to reverse cognitive deficits.
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Procedure:
-
Administer AVN-322 or vehicle orally.
-
After a set pre-treatment time, administer scopolamine (or saline for control) intraperitoneally to induce amnesia.
-
After a further interval, subject the animals to a cognitive task, such as the Morris water maze or passive avoidance test.
-
Record and analyze behavioral parameters (e.g., escape latency, time in target quadrant, step-through latency) to assess learning and memory.
-
Workflow for Preclinical Evaluation of AVN-322
Conclusion
AVN-322 is a potent and selective 5-HT6 receptor antagonist with a compelling preclinical profile that supports its development for the treatment of cognitive disorders. Its high affinity for the 5-HT6 receptor, excellent selectivity, and demonstrated efficacy in reversing cognitive deficits in animal models highlight its therapeutic potential. Furthermore, its favorable pharmacokinetic properties, including high oral bioavailability and CNS penetration, coupled with a good safety profile, position AVN-322 as a promising clinical candidate. Further clinical investigation is warranted to fully elucidate the therapeutic utility of AVN-322 in patient populations with Alzheimer's disease and other neurological conditions characterized by cognitive impairment.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selectiv...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Alzheimer Research | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. AVN-101: A Multi-Target Drug Candidate for the Treatment of CNS Disorders | Semantic Scholar [semanticscholar.org]
AVN-322 Free Base: A Technical Guide to its Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).[1] As an orally active small molecule, it has been investigated for its therapeutic potential in central nervous system disorders, particularly Alzheimer's disease and schizophrenia.[2][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of AVN-322 free base, its mechanism of action through the 5-HT6 receptor signaling pathway, and generalized experimental protocols for determining key physicochemical parameters.
Core Physical and Chemical Properties
A summary of the available physical and chemical data for this compound is presented below. It is important to note that while some fundamental properties are readily available, specific experimental values for properties such as melting point, boiling point, and aqueous solubility are not publicly disclosed.
| Property | Value | Source |
| Molecular Formula | C17H19N5O2S | MedchemExpress |
| Molecular Weight | 357.43 g/mol | MedchemExpress |
| CAS Number | 1194574-33-8 | Wikipedia |
| Appearance | Not specified | N/A |
| Melting Point | Not publicly available | N/A |
| Boiling Point | Not publicly available | N/A |
| Solubility | Not publicly available | N/A |
| pKa | Not publicly available | N/A |
| logP | Not publicly available | N/A |
Mechanism of Action: 5-HT6 Receptor Antagonism
AVN-322 exerts its pharmacological effects by acting as an antagonist at the 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[5] The 5-HT6 receptor is constitutively active and is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] By blocking the binding of the endogenous ligand serotonin, AVN-322 inhibits this signaling cascade.
The downstream effects of 5-HT6 receptor signaling are complex and involve multiple pathways that can influence neuronal function and cognition.[6][7][8]
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AVN-322 by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 3. | BioWorld [bioworld.com]
- 4. biospace.com [biospace.com]
- 5. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to AVN-322 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVN-322 is a novel, potent, and highly selective small molecule antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor, developed by Avineuro Pharmaceuticals. It has been investigated as a potential therapeutic agent for cognitive deficits associated with neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia. Preclinical studies have demonstrated its ability to improve memory in animal models of cognitive impairment. Phase I clinical trials have indicated that AVN-322 is well-tolerated in humans. This technical guide provides a comprehensive overview of the preclinical data available on AVN-322 free base, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Introduction
The 5-HT6 receptor, predominantly expressed in brain regions crucial for cognition such as the hippocampus and prefrontal cortex, has emerged as a promising target for the treatment of cognitive dysfunction. Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are known to play a vital role in learning and memory processes. AVN-322 was developed as a highly selective antagonist for the 5-HT6 receptor with the aim of providing a symptomatic treatment for cognitive impairment.
Mechanism of Action: 5-HT6 Receptor Antagonism
AVN-322 exerts its pharmacological effects by competitively blocking the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the activity of various downstream signaling pathways. By antagonizing this receptor, AVN-322 is thought to disinhibit cholinergic and glutamatergic neurotransmission, thereby enhancing cognitive function.
Signaling Pathways of the 5-HT6 Receptor
The primary signaling pathway for the 5-HT6 receptor involves the activation of adenylyl cyclase and subsequent production of cAMP. However, research has revealed a more complex signaling network associated with this receptor, including non-canonical pathways that may also contribute to its role in cognition.
Methodological & Application
AVN-322 Free Base: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental protocols for AVN-322 are not fully available in the public domain. The following application notes and protocols are compiled from publicly accessible data and supplemented with standardized methodologies for the described experiments.
Introduction
AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).[1][2] Developed by Avineuro Pharmaceuticals, it has been investigated as a potential therapeutic agent for cognitive deficits associated with neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][3] As a 5-HT6R antagonist, AVN-322 modulates multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory.[4] Preclinical studies have demonstrated its ability to improve cognitive function in animal models, and it has undergone Phase I clinical trials.[1][3][5][6]
Summary of Quantitative Data
While exhaustive quantitative data is not publicly available, the following table summarizes the key preclinical findings for AVN-322.
| Parameter | Result | Species/System | Notes |
| Binding Affinity | High affinity in the medium picomolar range | In vitro | Demonstrates a substantially better selectivity index compared to other reference drug candidates.[1][2] |
| Oral Bioavailability | High | In vivo (animal models) | Favorable pharmacokinetic profile for oral administration.[1][2][5] |
| Blood-Brain Barrier Penetration | Favorable | In vivo (animal models) | Capable of reaching its target in the central nervous system.[1][2][5] |
| Efficacy in Cognitive Models | Significantly restored cognitive dysfunction | Scopolamine- and MK-801-induced cognitive impairment models in animals | Demonstrates pro-cognitive and potential antipsychotic effects.[1][2][5] |
| Clinical Safety | Well-tolerated at a wide range of doses | Phase I clinical trials in humans | No adverse events were observed.[6][7] |
Signaling Pathway and Experimental Workflow
5-HT6 Receptor Antagonist Signaling Pathway
Antagonism of the 5-HT6 receptor by AVN-322 is hypothesized to enhance cognitive function through the modulation of cholinergic and glutamatergic neurotransmission. By blocking the inhibitory influence of serotonin on these pathways, AVN-322 can lead to increased levels of acetylcholine and glutamate in brain regions associated with learning and memory.[4][8]
Preclinical Experimental Workflow for AVN-322
The preclinical evaluation of a CNS drug candidate like AVN-322 typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy and safety studies.
Experimental Protocols
The following are representative protocols for the types of experiments conducted during the preclinical development of AVN-322.
In Vitro 5-HT6 Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of AVN-322 for the human 5-HT6 receptor.
Materials:
-
AVN-322 free base
-
Cell membranes expressing recombinant human 5-HT6 receptors
-
Radioligand (e.g., [3H]-LSD or [3H]-Serotonin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled serotonin or another 5-HT6R ligand)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Protocol:
-
Prepare serial dilutions of AVN-322 in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and either AVN-322, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of AVN-322 by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of AVN-322 following oral and intravenous administration in rats.
Materials:
-
This compound
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent if needed)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
Pharmacokinetic analysis software
Protocol:
-
Fast the rats overnight before dosing.
-
Divide the rats into two groups for oral (p.o.) and intravenous (i.v.) administration.
-
For the i.v. group, administer a single bolus dose of AVN-322 via the tail vein.
-
For the p.o. group, administer a single dose of AVN-322 via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma standards and quality controls with known concentrations of AVN-322.
-
Extract AVN-322 from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of AVN-322 in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100).
Scopolamine-Induced Cognitive Impairment Model (Morris Water Maze)
Objective: To evaluate the efficacy of AVN-322 in reversing scopolamine-induced learning and memory deficits in mice.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Male C57BL/6 mice (or other appropriate strain)
-
Morris water maze (a circular pool filled with opaque water, with a hidden escape platform)
-
Video tracking system and software
Protocol:
-
Acclimatize the mice to the experimental room and handling for several days.
-
Divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + Scopolamine, AVN-322 + Scopolamine).
-
Acquisition Phase (e.g., 4 days):
-
Administer AVN-322 or its vehicle orally at a set time before each trial (e.g., 60 minutes).
-
Administer scopolamine or saline intraperitoneally at a set time before each trial (e.g., 30 minutes).
-
Conduct multiple training trials per day where each mouse is placed in the water maze and allowed to find the hidden platform.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (e.g., Day 5):
-
Remove the escape platform from the pool.
-
Administer the respective treatments as in the acquisition phase.
-
Place each mouse in the pool for a single trial (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Analyze the data to compare the performance of the different treatment groups. A significant improvement in escape latency during acquisition and increased time in the target quadrant during the probe trial for the AVN-322 treated group compared to the scopolamine-only group indicates efficacy.
Safety and Toxicology
AVN-322 has demonstrated a good safety profile in preclinical studies and was well-tolerated in Phase I clinical trials.[1][6] A comprehensive toxicology program, typically including in vitro genotoxicity assays (e.g., Ames test, chromosome aberration test) and in vivo repeat-dose toxicity studies in both rodent and non-rodent species, would have been conducted to support clinical development.[9] These studies are essential for identifying potential target organs of toxicity and establishing a safe starting dose for human trials.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. AVN-322 - Wikipedia [en.wikipedia.org]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. Avineuro Reports Positive Phase I Clinical Trial Results On AVN-322, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]
- 8. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Safety evaluation to support First-In-Man investigations II: toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AVN-322 Free Base in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] This receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus and cortex.[3] Due to its role in modulating cholinergic and glutamatergic neurotransmission, the 5-HT6 receptor is a promising therapeutic target for cognitive disorders, including Alzheimer's disease and schizophrenia.[4] AVN-322 has demonstrated the ability to improve cognitive function in preclinical animal models.[1]
These application notes provide detailed protocols for the use of AVN-322 free base in cell culture experiments, enabling researchers to investigate its mechanism of action and cellular effects.
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | Medium picomolar to nanomolar range (Qualitative) | Not Specified | [5][1] |
| Functional Antagonism (IC50/EC50) | Not Publicly Available | Not Specified | - |
| Recommended Concentration Range for Cell Culture | 1 nM - 1 µM (Empirically determined) | Neuronal cell lines expressing 5-HT6R | General guidance |
Signaling Pathways
AVN-322 acts as an antagonist at the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR) canonically coupled to the Gs alpha subunit. Inhibition of this receptor by AVN-322 is expected to decrease the production of cyclic AMP (cAMP). The 5-HT6 receptor can also signal through non-canonical pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (refer to the manufacturer's certificate of analysis), calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Cell Culture and Treatment
Recommended Cell Lines:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
SH-SY5Y human neuroblastoma cells (endogenously express 5-HT6 receptors).
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons).
General Cell Culture Protocol:
-
Culture the chosen cell line in its recommended growth medium, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow the cells to adhere and grow overnight.
Treatment with AVN-322:
-
On the day of the experiment, thaw an aliquot of the 10 mM AVN-322 stock solution.
-
Prepare serial dilutions of AVN-322 in serum-free or low-serum medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Remove the growth medium from the cells and replace it with the medium containing the various concentrations of AVN-322. Include a vehicle control (medium with the same concentration of DMSO used for the highest AVN-322 concentration).
-
Incubate the cells for the desired period, which will depend on the specific assay being performed (e.g., 30 minutes for signaling studies, 24-72 hours for cytotoxicity assays).
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with AVN-322 Free Base
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data and protocols for conducting in vivo studies with AVN-322, a potent and selective 5-HT6 receptor antagonist. The information is intended to guide researchers in designing experiments to evaluate the efficacy of AVN-322 in relevant animal models of cognitive impairment.
Overview of AVN-322
AVN-322 is an orally bioavailable small molecule that acts as a selective antagonist for the serotonin 6 (5-HT6) receptor.[1][2][3] Due to its high affinity for this receptor, which is primarily expressed in brain regions associated with cognition and memory, AVN-322 has been investigated as a potential therapeutic agent for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][3] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier and exert pro-cognitive effects in animal models.[1][3]
In Vivo Efficacy and Dosage
While specific dosages of AVN-322 free base from the primary preclinical publication remain proprietary, related compounds and similar 5-HT6 receptor antagonists are often tested in rodents at doses ranging from 1 to 30 mg/kg, administered orally. It is crucial to perform dose-response studies to determine the optimal therapeutic window for AVN-322 in any new experimental paradigm.
Table 1: Summary of In Vivo Study Parameters for 5-HT6 Receptor Antagonists (General Guidance)
| Parameter | Details | Reference |
| Animal Models | Scopolamine-induced amnesia (mice, rats) MK-801-induced cognitive deficits (mice, rats) | [1][3] |
| Administration Route | Oral (gavage) | [1] |
| Potential Dosage Range | 1 - 30 mg/kg (requires optimization) | General knowledge |
| Formulation | Suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose, sterile water) | General knowledge |
| Reported Effects | Reversal of cognitive deficits, improvement in learning and memory | [1][3] |
Experimental Protocols
The following are detailed protocols for inducing cognitive deficits in rodents, which can be utilized to assess the therapeutic efficacy of AVN-322.
Scopolamine-Induced Amnesia Model
This model is widely used to screen for compounds with potential anti-amnesic and pro-cognitive properties. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits.
Protocol:
-
Animals: Male C57BL/6 mice or Wistar rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the experiment.
-
AVN-322 Administration:
-
Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administer AVN-322 orally (p.o.) via gavage at the desired dose (e.g., 1, 5, 10 mg/kg). The vehicle is administered to the control group.
-
Administer AVN-322 60 minutes prior to the behavioral task.
-
-
Induction of Amnesia:
-
Prepare a solution of scopolamine hydrobromide in sterile saline.
-
Administer scopolamine (e.g., 1 mg/kg) intraperitoneally (i.p.) 30 minutes before the behavioral task.
-
-
Behavioral Testing:
-
Y-Maze Test: To assess spatial working memory. The maze consists of three identical arms. Mice are placed in one arm and allowed to explore freely for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.
-
Morris Water Maze: To evaluate spatial learning and memory. The task involves training the animals to find a hidden platform in a circular pool of water.
-
Passive Avoidance Test: To assess long-term memory. The apparatus consists of a light and a dark compartment. Animals learn to avoid the dark compartment where they previously received a mild foot shock.
-
MK-801-Induced Cognitive Deficit Model
MK-801 (dizocilpine) is a non-competitive NMDA receptor antagonist that induces cognitive impairments relevant to psychosis and schizophrenia.
Protocol:
-
Animals and Housing: As described in the scopolamine model.
-
AVN-322 Administration: Administer AVN-322 orally (p.o.) 60 minutes prior to MK-801 injection.
-
Induction of Cognitive Deficit:
-
Prepare a solution of MK-801 in sterile saline.
-
Administer MK-801 (e.g., 0.1-0.3 mg/kg) intraperitoneally (i.p.) 30 minutes before the behavioral task.
-
-
Behavioral Testing: The same battery of behavioral tests as described for the scopolamine model can be employed to assess the effects of AVN-322 on MK-801-induced cognitive deficits.
Signaling Pathway and Experimental Workflow
5-HT6 Receptor Signaling Pathway
AVN-322 acts as an antagonist at the 5-HT6 receptor. This receptor is positively coupled to adenylyl cyclase through the Gs alpha subunit. Blockade of this receptor by AVN-322 is thought to modulate the activity of cholinergic and glutamatergic neurons, which are crucial for learning and memory processes.
Caption: 5-HT6 Receptor Signaling Pathway and AVN-322 Antagonism.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for evaluating the efficacy of AVN-322 in a rodent model of cognitive impairment.
Caption: In Vivo Efficacy Study Workflow for AVN-322.
Safety and Toxicology
Preclinical data suggest that AVN-322 has a good safety profile and is well-tolerated in animals.[1] However, as with any investigational compound, it is essential to conduct appropriate safety and toxicology studies in accordance with regulatory guidelines.
Conclusion
AVN-322 represents a promising therapeutic candidate for disorders characterized by cognitive impairment. The protocols outlined in these application notes provide a framework for researchers to further investigate the in vivo efficacy of this compound. It is imperative that researchers conduct pilot studies to determine the optimal dosage and administration schedule for their specific experimental conditions.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selectiv...: Ingenta Connect [ingentaconnect.com]
- 3. Investigation into new molecules that could potentially treat Alzheimer's | Technology Networks [technologynetworks.com]
Application Notes: Preparation of AVN-322 Free Base Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is an orally active and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).[1][2] The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS) and is implicated in cognitive processes.[1][3] As an antagonist, AVN-322 blocks the constitutive signaling of the 5-HT6R, which is linked to the activation of adenylyl cyclase. This mechanism of action has positioned AVN-322 as a compound of interest in CNS research, particularly for investigating potential therapeutic strategies for cognitive disorders such as Alzheimer's disease and schizophrenia.[3][4] Accurate and consistent preparation of a stock solution is the first critical step for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of an AVN-322 free base stock solution.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| IUPAC Name | 5-(phenylsulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraen-4-amine | [4] |
| CAS Number | 1194574-33-8 | [1][4] |
| Chemical Formula | C₁₇H₁₉N₅O₂S | [1] |
| Molecular Weight | 357.43 g/mol | [1] |
| Recommended Solvent | DMSO (Dimethyl sulfoxide) | N/A |
| Long-Term Storage | -20°C (months to years), desiccated and protected from light | |
| Short-Term Storage | 2-8°C (days to weeks) |
Experimental Protocol
This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO. Researchers should adjust calculations based on their desired final concentration.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
AVN-322 is a bioactive molecule with unknown toxicological properties. Handle with care.
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for AVN-322 and DMSO before beginning work.
Stock Solution Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Mass (mg) = 10 mM × 1 mL × 357.43 g/mol / 1000
-
Mass (mg) = 3.57 mg
Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Carefully weigh out the calculated amount of AVN-322 powder (e.g., 3.57 mg for a 10 mM solution) and place it into a sterile microcentrifuge tube or cryovial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the AVN-322 powder (e.g., 1 mL for a 10 mM solution).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath can be used to facilitate the process. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected vials.
-
Storage: Store the aliquots at -20°C for long-term use. For immediate or short-term use (within a week), the solution can be stored at 4°C. Ensure vials are tightly sealed and protected from light.
Visualizations
Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the protocol for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
AVN-322 Mechanism of Action: 5-HT6 Receptor Signaling Pathway
AVN-322 acts as an antagonist at the 5-HT6 receptor, thereby inhibiting its canonical signaling cascade. The diagram below outlines this pathway.
Caption: AVN-322 blocks serotonin-mediated 5-HT6R signaling.
References
Application Notes and Protocols for Western Blot Analysis of AVN-322 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and selective antagonist of the serotonin 5-HT6 receptor.[1][2][3] This receptor is primarily expressed in the central nervous system and is a promising therapeutic target for cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2][3] Western blotting is a fundamental technique used to detect and quantify changes in protein expression levels in response to treatment with small molecules like AVN-322. These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the downstream effects of AVN-322 on key signaling pathways.
Mechanism of Action and Signaling Pathways
AVN-322 exerts its effects by blocking the 5-HT6 receptor. The 5-HT6 receptor is known to be coupled to several intracellular signaling cascades. The canonical pathway involves the activation of adenylyl cyclase through a Gαs protein, leading to an increase in cyclic AMP (cAMP). However, the 5-HT6 receptor also engages in G-protein independent signaling, which can be particularly relevant for analysis by Western blot.
Key downstream signaling pathways that can be investigated following AVN-322 treatment include:
-
Fyn/ERK Pathway: The 5-HT6 receptor can interact with the Fyn tyrosine kinase, leading to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). As AVN-322 is an antagonist, it is hypothesized that its application would lead to a decrease in the phosphorylation of ERK.
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is another downstream target of the 5-HT6 receptor. Investigating the phosphorylation status of mTOR and its substrates can provide insights into the effects of AVN-322.
-
Cdk5 Pathway: The cyclin-dependent kinase 5 (Cdk5) signaling pathway has also been shown to be modulated by the 5-HT6 receptor.
A simplified diagram of the 5-HT6 receptor signaling pathways is presented below:
Caption: AVN-322 antagonism of the 5-HT6 receptor and its downstream signaling pathways.
Quantitative Data Summary
Currently, there is no publicly available quantitative data from Western blot analyses detailing the specific effects of AVN-322 free base on protein expression levels. Researchers are encouraged to perform dose-response and time-course experiments to generate this data for their specific cell or tissue models. A template for data presentation is provided below.
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) | p-value |
| p-ERK | Vehicle Control | 1.00 ± 0.12 | - |
| p-ERK | AVN-322 (1 µM) | Data to be generated | p < 0.05 |
| p-ERK | AVN-322 (10 µM) | Data to be generated | p < 0.01 |
| Total ERK | Vehicle Control | 1.00 ± 0.09 | - |
| Total ERK | AVN-322 (1 µM) | Data to be generated | n.s. |
| Total ERK | AVN-322 (10 µM) | Data to be generated | n.s. |
| Other targets | ... | ... | ... |
This table is a template. Actual results will vary based on the experimental system.
Detailed Experimental Protocol for Western Blot Analysis
This protocol provides a general framework for assessing the effects of AVN-322 on protein expression and phosphorylation. Optimization of specific steps may be required for different cell lines or tissues.
Cell Culture and Treatment
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a predetermined time course (e.g., 1, 6, 24 hours).
Cell Lysis and Protein Extraction[4]
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[4]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant containing the protein extract to a new tube.[4]
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Sample Preparation and SDS-PAGE[4]
-
Normalize the protein concentration of all samples with lysis buffer.[4]
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.[4]
-
Denature the samples by heating at 95-100°C for 5 minutes.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[4]
-
Include a pre-stained protein ladder to determine molecular weights.[4]
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.[4]
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Blocking and Antibody Incubation[4]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-phospho-ERK, anti-total-ERK), diluted in blocking buffer, overnight at 4°C with gentle agitation.[4] The optimal antibody dilution should be determined empirically.[4]
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[4]
Detection and Analysis
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH, β-actin) or to the total protein for phosphorylation studies.
Experimental Workflow Diagram
Caption: A step-by-step workflow for Western blot analysis of AVN-322 effects.
References
Application Notes and Protocols for High-Throughput Screening of AVN-322 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[1] The 5-HT6 receptor is implicated in cognitive processes, making it a promising therapeutic target for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] AVN-322 has demonstrated high binding affinity in the picomolar range and excellent oral bioavailability and blood-brain barrier penetration in preclinical studies.[2][3] These characteristics make AVN-322 a compelling candidate for high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel 5-HT6 receptor modulators.
This document provides detailed application notes and protocols for the use of AVN-322 free base in HTS assays. It includes summaries of its pharmacological data, detailed experimental procedures for relevant cell-based assays, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the available quantitative data for AVN-322 and related compounds. This information is crucial for designing and interpreting HTS experiments.
| Compound | Target | Assay Type | Affinity/Potency | Reference |
| AVN-322 | 5-HT6 Receptor | Binding Affinity | Medium Picomolar (pM) Range | [2][3] |
| AVN-101 | 5-HT6 Receptor | Binding Affinity (Ki) | 1.2–2.0 nM | [4] |
Signaling Pathway
The 5-HT6 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5] This initiates a signaling cascade involving Protein Kinase A (PKA) and the Extracellular signal-regulated kinase (ERK) pathway. Understanding this pathway is essential for the design of functional HTS assays.
Experimental Protocols
High-throughput screening for 5-HT6 receptor antagonists like AVN-322 can be effectively performed using cell-based functional assays that measure the modulation of downstream signaling events. The two primary assay formats recommended are the cAMP accumulation assay and the ERK phosphorylation assay.
Experimental Workflow: HTS for 5-HT6R Antagonists
The general workflow for a high-throughput screen to identify novel 5-HT6 receptor antagonists is depicted below. This workflow is applicable to both cAMP and ERK phosphorylation assays.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for AVN-322 Free Base Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R) that has demonstrated pro-cognitive effects in preclinical animal models.[1][2][3] As a promising therapeutic target for neurological and psychiatric disorders, including Alzheimer's disease, the 5-HT6 receptor's role in learning and memory has been a key area of investigation.[1][2] AVN-322 has shown the ability to reverse cognitive deficits in scopolamine- and MK-801-induced amnesia models, indicating its potential as a treatment for cognitive impairment.[1][2][4] These application notes provide a summary of the available preclinical data and detailed protocols for the evaluation of AVN-322 free base in relevant animal models.
Mechanism of Action
AVN-322 exerts its therapeutic effects through the selective blockade of the 5-HT6 receptor.[1] The antagonism of this receptor is thought to modulate multiple neurotransmitter systems, leading to an increase in cholinergic and glutamatergic signaling, which are crucial for cognitive processes.[1] The downstream signaling pathways affected by 5-HT6R antagonism are complex and can involve the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels, as well as influencing other signaling cascades such as the Akt and ERK pathways.
Data Presentation
In Vivo Efficacy in Cognitive Impairment Models
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Scopolamine-Induced Amnesia (Mice) | AVN-322 | Not Specified | Oral | Significantly restored cognitive dysfunction | [1][2] |
| MK-801-Induced Amnesia (Mice) | AVN-322 | Not Specified | Oral | Significantly restored cognitive dysfunction | [1][2] |
Pharmacokinetic Profile
| Species | Route of Administration | Key Parameters | Findings | Reference |
| Mice, Rats, Dogs, Monkeys | Oral, IV | Bioavailability, BBB Penetration | High oral bioavailability, Favorable blood-brain barrier penetration | [1] |
Experimental Protocols
Scopolamine-Induced Amnesia Model in Mice
This protocol is designed to assess the efficacy of AVN-322 in reversing cholinergic deficit-induced memory impairment.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle for AVN-322 (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Behavioral testing apparatus (e.g., Morris Water Maze, Passive Avoidance Test, Y-Maze)
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Drug Preparation:
-
Prepare a stock solution of AVN-322 in the chosen vehicle.
-
Prepare a fresh solution of scopolamine in sterile saline (e.g., 1 mg/mL).
-
-
Treatment Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Scopolamine
-
Group 3: AVN-322 (Dose 1) + Scopolamine
-
Group 4: AVN-322 (Dose 2) + Scopolamine
-
Group 5: AVN-322 (Dose 3) + Scopolamine
-
-
Drug Administration:
-
Administer AVN-322 or vehicle orally (p.o.) 60 minutes prior to the acquisition trial of the behavioral test.
-
Administer scopolamine (1 mg/kg) or saline intraperitoneally (i.p.) 30 minutes prior to the acquisition trial.
-
-
Behavioral Testing:
-
Morris Water Maze (MWM):
-
Acquisition Phase: Train mice to find a hidden platform in a circular pool of opaque water for 4-5 consecutive days (4 trials/day). Record the escape latency.
-
Probe Trial: 24 hours after the last training day, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Passive Avoidance Test:
-
Acquisition Trial: Place the mouse in the light compartment of a two-compartment box. When it enters the dark compartment, deliver a mild foot shock.
-
Retention Trial: 24 hours later, place the mouse back in the light compartment and measure the latency to enter the dark compartment.
-
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Novel Object Recognition (NOR) Test
This test evaluates recognition memory based on the innate tendency of rodents to explore novel objects.
Materials:
-
This compound
-
Vehicle for AVN-322
-
Male mice or rats
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (e.g., plastic blocks of different shapes but similar size)
Procedure:
-
Habituation:
-
Habituate the animals to the testing room for at least 1 hour before the test.
-
On day 1, allow each animal to freely explore the empty open field arena for 5-10 minutes.
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Test Phase (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Drug Administration: Administer AVN-322 or vehicle orally at a specified time (e.g., 60 minutes) before the training phase.
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Safety and Toxicology
Preclinical studies have indicated that AVN-322 has a good safety profile and is well-tolerated in animals.[1] Phase I clinical trials also showed that AVN-322 was well tolerated across a wide range of doses with no adverse events observed.[4][5]
Conclusion
This compound is a promising 5-HT6 receptor antagonist with demonstrated efficacy in animal models of cognitive impairment. Its favorable pharmacokinetic and safety profiles make it a strong candidate for further development for the treatment of neurodegenerative disorders such as Alzheimer's disease. The protocols provided herein offer a framework for the continued preclinical evaluation of AVN-322 and similar compounds.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AVN-322 is a safe orally bio-available potent and highly selective antagonist of 5-HT6R with demonstrated ability to improve impaired memory in animal models | AlzPED [alzped.nia.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: AVN-322 Free Base
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter difficulties dissolving AVN-322 free base in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO. What are the initial troubleshooting steps?
A1: When encountering solubility issues with this compound in DMSO, a systematic approach is recommended. First, verify the quality and properties of both the compound and the solvent. Ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power for many organic compounds. It is also crucial to confirm the identity and purity of your this compound lot.
Next, consider physical methods to aid dissolution. Gentle warming of the solution to 37-40°C can increase the kinetic energy and help overcome the crystal lattice energy of the solid. Sonication in a water bath is another effective technique to break down solid aggregates and enhance dissolution.
Q2: I've tried warming and sonicating the sample, but the this compound still won't dissolve. What should I try next?
A2: If initial physical methods fail, the issue might be that the desired concentration exceeds the solubility limit of this compound in DMSO. You can try preparing a more dilute stock solution. For instance, if a 10 mM stock is problematic, attempt to prepare a 5 mM or 1 mM solution.
Another approach is to try a different solvent or a co-solvent system. While DMSO is a powerful and common solvent, not all compounds are highly soluble in it.
Q3: What are some alternative solvents to DMSO for compounds like this compound?
A3: If this compound remains insoluble in DMSO, several other organic solvents can be considered. These include:
-
Dimethylformamide (DMF)
-
Dimethylacetamide (DMAc)
-
N-methyl-2-pyrrolidone (NMP)
-
Ethanol
When switching to a new solvent, it is essential to consider its compatibility with your downstream experimental assays (e.g., cell viability, enzyme activity). Always include a vehicle control with the new solvent in your experiments.
Q4: My this compound dissolved in DMSO, but it precipitated when I diluted it in my aqueous experimental buffer. How can I prevent this?
A4: This phenomenon, known as "salting out," is common for hydrophobic compounds. To mitigate this, avoid adding a highly concentrated DMSO stock directly to the aqueous buffer. Instead, perform serial dilutions of your DMSO stock in DMSO first to lower the concentration. Then, add the final, most diluted DMSO solution to your aqueous medium with vigorous vortexing or stirring. This gradual decrease in the organic solvent concentration can help keep the compound in solution. Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, but it is always best to determine the tolerance of your specific system and keep the final DMSO concentration as low as possible and consistent across all samples, including controls.
Troubleshooting Guide
Problem: this compound Does Not Visibly Dissolve in DMSO
| Potential Cause | Suggested Solution | Expected Outcome |
| Low Quality or Wet DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly in a tightly sealed container in a dry environment. | The compound dissolves in high-quality, dry DMSO. |
| Compound Purity/Form Issues | Verify the Certificate of Analysis (CoA) for your lot of this compound to confirm its identity and purity. | Ensures that the starting material is as expected. |
| Insufficient Physical Agitation | Vortex the sample vigorously for 1-2 minutes. Sonicate the sample in a water bath for 10-15 minutes. | Mechanical energy helps to break up solid particles and facilitate dissolution. |
| Low Temperature | Gently warm the solution in a water bath at 37-40°C for 10-15 minutes. | Increased temperature enhances the solubility of most compounds. |
| Concentration Exceeds Solubility | Prepare a lower concentration stock solution (e.g., if 10 mM is insoluble, try 5 mM or 1 mM). | The compound dissolves at a lower, more appropriate concentration. |
Experimental Protocols
Protocol for Aiding Dissolution with Heat and Sonication
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Cap the vial tightly and vortex vigorously for 1 minute.
-
If the solid is not fully dissolved, place the vial in a water bath sonicator for 15 minutes.
-
If solubility is still an issue, transfer the vial to a water bath pre-heated to 37-40°C for 15 minutes.
-
Periodically remove the vial and vortex to aid dissolution.
-
Allow the solution to cool to room temperature before use. Visually inspect for any precipitation upon cooling.
Protocol for Serial Dilution to Prevent Precipitation in Aqueous Buffers
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of intermediate dilutions of the stock solution in pure DMSO (e.g., 1 mM, 100 µM).
-
To prepare your final working solution, add a small volume of the appropriate intermediate DMSO dilution to your pre-warmed aqueous buffer (e.g., cell culture medium).
-
Immediately after adding the DMSO stock to the aqueous buffer, vortex or pipette the solution vigorously to ensure rapid and uniform mixing.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway and Experimental Logic
The primary challenge addressed here is a physical-chemical one—dissolving a compound in a solvent for experimental use. The logical progression of troubleshooting steps is designed to systematically eliminate potential causes of insolubility, from the simplest and most common issues to more complex solutions.
Caption: Logical flow for addressing compound solubility problems.
AVN-322 Technical Support Center: Optimizing Free Base Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of AVN-322 free base for in vitro assays. The following sections offer frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is AVN-322 and what is its mechanism of action?
AVN-322 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that is primarily expressed in the central nervous system, in regions associated with learning and memory.[1] This receptor is coupled to a stimulatory G protein (Gs), and its activation by the endogenous ligand serotonin leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3] As an antagonist, AVN-322 binds to the 5-HT6 receptor and blocks its activation by serotonin, thereby inhibiting the downstream signaling cascade that leads to cAMP production.
Q2: What is the difference between this compound and its hydrochloride salt?
AVN-322 is available as a free base and as a hydrochloride (HCl) salt. The free base is the pure, unprotonated form of the molecule, while the HCl salt is formed by reacting the free base with hydrochloric acid. The primary difference between the two forms lies in their physicochemical properties, particularly solubility and stability. While hydrochloride salts often exhibit higher aqueous solubility and stability, the free base is frequently used in in vitro assays to ensure that the observed effects are solely attributable to the active molecule itself. When reporting concentrations and results, it is crucial to specify which form of the compound was used.
Q3: How should I prepare a stock solution of this compound?
Due to the lack of publicly available quantitative solubility data for this compound, it is recommended to determine its solubility in your chosen solvent empirically. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for use in cell-based assays.
General Protocol for Solubility Assessment and Stock Preparation:
-
Start with a small, accurately weighed amount of this compound (e.g., 1 mg).
-
Add a small, precise volume of DMSO (e.g., 100 µL) to the compound.
-
Vortex the solution thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the compound is fully dissolved, you can proceed with preparing your desired stock concentration. If not, add small, incremental volumes of DMSO, vortexing after each addition, until the compound is completely dissolved.
-
Record the final volume of DMSO used to calculate the maximum solubility.
-
For long-term storage, it is advisable to prepare concentrated stock solutions (e.g., 10 mM) in anhydrous DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.
Data Presentation
Table 1: Physicochemical Properties of AVN-322
| Property | Value |
| Chemical Formula | C17H19N5O2S |
| Molar Mass | 357.43 g/mol (Free Base) |
| CAS Number | 1194574-33-8 (Free Base) |
| Mechanism of Action | 5-HT6 Receptor Antagonist |
Signaling Pathway
The binding of AVN-322 to the 5-HT6 receptor inhibits the Gs-protein signaling cascade. The following diagram illustrates this mechanism.
Caption: AVN-322 blocks serotonin-induced activation of the 5-HT6 receptor.
Experimental Protocols
Protocol: Determining the Antagonistic Activity of AVN-322 using a cAMP Assay
This protocol is designed to measure the ability of AVN-322 to inhibit serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
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Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Serotonin stock solution (in water or PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white opaque assay plates
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture and Seeding:
-
Culture the 5-HT6 receptor-expressing HEK299 cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Addition:
-
Prepare a serial dilution of AVN-322 in assay buffer. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Add the diluted AVN-322 to the wells containing the cells.
-
Include a vehicle control (DMSO only) and a positive control (a known 5-HT6 antagonist, if available).
-
Incubate the plate at 37°C for 15-30 minutes to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare a solution of serotonin in assay buffer at a concentration that elicits a submaximal response (EC80). The EC80 concentration should be determined in a separate agonist dose-response experiment.
-
Add the serotonin solution to all wells except for the negative control wells (which should receive only assay buffer).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit. Follow the manufacturer's instructions for the specific kit you are using.
-
-
Data Analysis:
-
Normalize the data by setting the signal from the vehicle-treated, serotonin-stimulated wells as 100% and the signal from the vehicle-treated, unstimulated wells as 0%.
-
Plot the normalized response as a function of the logarithm of the AVN-322 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of AVN-322.
-
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in AVN-322 Assays
| Issue | Possible Cause | Recommended Solution |
| High background signal in unstimulated wells | - Cell density is too high, leading to high basal cAMP levels.- Contamination of cell culture.- PDE inhibitor concentration is too high. | - Optimize cell seeding density.- Check cell cultures for contamination.- Titrate the concentration of the PDE inhibitor. |
| Low signal-to-background ratio | - Low receptor expression in the cell line.- Agonist (serotonin) concentration is too low.- Incubation times are not optimal. | - Use a cell line with higher 5-HT6 receptor expression.- Re-evaluate the EC80 of serotonin.- Optimize the pre-incubation time with AVN-322 and the stimulation time with serotonin. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors during compound or reagent addition.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| AVN-322 shows no antagonistic activity | - Incorrect concentration of the stock solution.- Degradation of the compound.- Agonist concentration is too high, overcoming the antagonist. | - Verify the concentration of the stock solution.- Prepare fresh stock solutions and store them properly.- Confirm the use of the EC80 concentration of serotonin. |
Experimental Workflow Diagram
The following diagram outlines the general workflow for an antagonist assay.
Caption: Workflow for determining the IC50 of AVN-322.
References
AVN-322 free base cytotoxicity issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of AVN-322 in experimental settings. The following troubleshooting guides and FAQs address common questions and potential challenges during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AVN-322?
AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).[1][2][3][4] The 5-HT6 receptor is primarily expressed in the central nervous system and is implicated in cognitive processes.[2][4] By antagonizing this receptor, AVN-322 is investigated for its potential therapeutic effects in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[2][3][4]
Q2: Are there known cytotoxicity issues with AVN-322 free base?
Based on available preclinical and Phase I clinical trial data, AVN-322 has a good safety profile and was well-tolerated in a wide range of doses with no adverse events observed.[1][2][4][5] However, as with any compound, non-specific cytotoxicity can be observed in in vitro assays at high concentrations or due to experimental conditions. It is crucial to determine the optimal concentration range for your specific cell type and assay.
Q3: What is the recommended solvent for this compound?
For in vivo studies, the solvent system will depend on the route of administration. For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the stability of AVN-322 in solution?
For short-term storage (days to weeks), solutions can be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C.[6] It is advisable to prepare fresh dilutions for each experiment from a frozen stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed in treated wells, including at low concentrations. | 1. Solvent cytotoxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Compound precipitation: The compound may be precipitating out of solution at the working concentration. 3. Cell line sensitivity: The specific cell line being used may be particularly sensitive to the compound or vehicle. | 1. Run a vehicle control: Treat cells with the highest concentration of the solvent used in your experiment to ensure it is not causing cytotoxicity. Aim for a final solvent concentration of <0.1%. 2. Check solubility: Visually inspect the media for any signs of precipitation after adding the compound. You can also perform a solubility test. 3. Perform a dose-response curve: Determine the IC50 for cytotoxicity in your cell line to identify the non-toxic concentration range. |
| Inconsistent results between experiments. | 1. Variability in stock solution: The stock solution may not be homogenous or may have degraded. 2. Inconsistent cell health: Differences in cell passage number, confluency, or overall health can affect results. 3. Pipetting errors: Inaccurate pipetting can lead to variability in the final compound concentration. | 1. Properly store and handle stock solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Vortex before each use. 2. Standardize cell culture procedures: Use cells within a specific passage number range and ensure consistent seeding density and confluency. 3. Calibrate pipettes regularly: Ensure all pipettes are properly calibrated. |
| No observable effect of AVN-322 on the target. | 1. Incorrect concentration: The concentration of AVN-322 may be too low to elicit a response. 2. Low 5-HT6R expression: The cell line used may not express the 5-HT6 receptor at a sufficient level. 3. Assay sensitivity: The assay may not be sensitive enough to detect the downstream effects of 5-HT6R antagonism. | 1. Conduct a dose-response study: Test a wide range of concentrations to determine the optimal effective concentration. 2. Verify target expression: Confirm 5-HT6R expression in your cell line using techniques like qPCR or Western blotting. 3. Optimize assay conditions: Ensure your assay is validated and optimized for detecting the expected biological response. |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control for cytotoxicity.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of AVN-322.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a standard cell viability assay, such as MTT, MTS, or a live/dead staining kit, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for cytotoxicity.
Visualizations
Caption: Mechanism of action of AVN-322 as a 5-HT6 receptor antagonist.
Caption: General workflow for assessing in vitro cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Avineuro Reports Positive Phase I Clinical Trial Results On AVN-322, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]
- 2. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AVN-322 - Wikipedia [en.wikipedia.org]
- 4. benthamscience.com [benthamscience.com]
- 5. | BioWorld [bioworld.com]
- 6. medkoo.com [medkoo.com]
Technical Support Center: AVN-322 Free Base Solution Stability
Welcome to the AVN-322 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of AVN-322 free base in solution during experimental procedures. Since publicly available stability data for AVN-322 is limited, this guide offers a framework for systematically addressing common stability challenges based on its chemical structure and general principles of small molecule formulation.
Troubleshooting Guide: Common Issues with this compound Solutions
This guide addresses specific issues you may encounter during your experiments and provides actionable steps to diagnose and resolve them.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Precipitation or Cloudiness | Poor solubility of the free base at the experimental pH. | 1. Verify pH: Ensure the solution pH is optimal for AVN-322 solubility. Free bases are typically more soluble at a lower pH.2. Co-solvents: Consider the addition of a biocompatible co-solvent (e.g., DMSO, ethanol, PEG300) to improve solubility.3. Salt Form: If feasible for your application, consider using a salt form of AVN-322, which may have higher aqueous solubility. |
| Color Change (e.g., yellowing) | Oxidation or photodegradation of the aromatic amine moiety. | 1. Protect from Light: Prepare and store solutions in amber vials or protect them from light.[1]2. Inert Atmosphere: Degas the solvent and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.3. Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or BHT, if compatible with your experimental system. |
| Loss of Potency or Inconsistent Results | Chemical degradation (e.g., hydrolysis of the sulfonamide group). | 1. pH Control: Maintain a stable pH using a suitable buffer system. Sulfonamide hydrolysis can be pH-dependent, often accelerated in acidic conditions.[2][3][4]2. Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and minimize time at room temperature.3. Fresh Solutions: Prepare fresh working solutions for each experiment to avoid degradation over time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
For initial stock solutions, it is recommended to use a non-protic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For aqueous working solutions, a stepwise dilution from the stock solution into a buffered aqueous medium is advised.
Q2: At what pH should I prepare my aqueous solutions of AVN-322?
As a free base, AVN-322 is expected to have higher solubility in acidic conditions. However, the sulfonamide group within its structure may be susceptible to acid-catalyzed hydrolysis.[2][3] Therefore, it is crucial to perform a pH-stability study to identify the optimal pH that balances solubility and stability. A starting point could be a buffer system in the neutral pH range (e.g., phosphate-buffered saline at pH 7.4), with evaluations at slightly acidic and basic pH values if solubility is a concern.
Q3: How should I store my AVN-322 solutions?
Stock solutions in anhydrous DMSO or ethanol should be stored in tightly sealed vials at -20°C or -80°C for long-term storage.[1] For short-term storage (days to weeks), 2-8°C may be acceptable. Aqueous working solutions should ideally be prepared fresh for each experiment. All solutions should be protected from light.
Q4: What are the potential degradation pathways for AVN-322?
Based on its chemical structure which includes a sulfonamide, an aromatic amine, and a pyrazole ring, the following degradation pathways are plausible:
-
Hydrolysis: The sulfonamide (S-N) bond can be susceptible to cleavage, particularly under acidic conditions.[2][3][4]
-
Oxidation: The aromatic amine moiety can be prone to oxidation, which may be catalyzed by light or the presence of metal ions.
-
Photodegradation: Aromatic amines are known to be light-sensitive and can degrade upon exposure to UV or visible light.[1][5]
Q5: How can I monitor the stability of my AVN-322 solution?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate the intact AVN-322 from any potential degradants. Monitoring would involve analyzing the concentration of AVN-322 in your solution over time under different storage conditions (e.g., temperature, pH, light exposure).
Experimental Protocols
Protocol 1: Preliminary pH-Solubility Profile of AVN-322
Objective: To determine the approximate solubility of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10)
-
Vortex mixer
-
Centrifuge
-
HPLC-UV system
Methodology:
-
Prepare saturated solutions by adding an excess of this compound to each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate mobile phase.
-
Analyze the concentration of dissolved AVN-322 in the supernatant by a calibrated HPLC-UV method.
-
Record the solubility at each pH.
Protocol 2: Short-Term Stability Assessment of AVN-322 in Solution
Objective: To evaluate the stability of AVN-322 in a selected buffer at different temperatures.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Selected aqueous buffer (based on solubility and experimental relevance)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC-UV system
Methodology:
-
Prepare a working solution of AVN-322 at a known concentration in the selected buffer.
-
Aliquot the solution into multiple vials for each temperature condition.
-
Store the vials at the designated temperatures, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each temperature condition.
-
Immediately analyze the concentration of AVN-322 by HPLC-UV.
-
Calculate the percentage of AVN-322 remaining at each time point relative to the initial concentration.
Data Presentation
Use the following tables to log your experimental findings for easy comparison.
Table 1: AVN-322 pH-Solubility Data
| Buffer System | pH | Measured Solubility (µg/mL) | Observations |
| Citrate | 4.0 | ||
| Citrate | 5.0 | ||
| Phosphate | 6.0 | ||
| Phosphate | 7.4 | ||
| Borate | 8.0 | ||
| Borate | 9.0 |
Table 2: AVN-322 Short-Term Stability Data in [Buffer Name] at pH [X.X]
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Experimental Workflow for Stability Troubleshooting
Caption: A decision tree for troubleshooting AVN-322 solution instability.
Predicted Degradation Pathways of AVN-322
References
AVN-322 Technical Support Center: Investigating Potential Off-Target Effects
Important Notice: The following information is based on publicly available data. Comprehensive proprietary data on the off-target profile of AVN-322 is not available in the public domain. The information provided here is for research and informational purposes only.
This technical support guide addresses potential questions and troubleshooting strategies related to the off-target effects of AVN-322, a potent and highly selective 5-HT6 receptor antagonist. While AVN-322 is reported to have a favorable safety profile, understanding its selectivity is crucial for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of AVN-322?
AVN-322 is primarily characterized as a high-affinity antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).[1][2][3][4] Preclinical development data suggests it has a "substantially better selectivity index" compared to other drug candidates in its class.[1][2] Phase I clinical trials indicated that AVN-322 was well-tolerated across a range of doses with no adverse events observed.[5][6]
However, specific quantitative data on its binding affinity (Ki) or functional activity (IC50/EC50) against a broad panel of off-target receptors, ion channels, and enzymes is not detailed in the currently available public literature. Drug development typically involves screening against a panel of potential off-targets to ensure selectivity. Without access to the full preclinical data package, a comprehensive list of potential off-targets cannot be provided.
Q2: My experimental results are inconsistent with known 5-HT6R pharmacology. Could off-target effects of AVN-322 be responsible?
While AVN-322 is reported to be highly selective, unexpected results could potentially stem from off-target interactions, especially at higher concentrations. Here are some steps to troubleshoot:
-
Concentration-Response Curve: Ensure you have performed a full concentration-response curve for AVN-322 in your assay. Off-target effects are more likely to appear at higher concentrations.
-
Control Compounds: Use other selective 5-HT6R antagonists with different chemical scaffolds to see if the effect is reproducible. If the unexpected effect is unique to AVN-322, it may suggest an off-target interaction.
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System-Specific Effects: Consider the specific receptors and signaling pathways active in your experimental system (e.g., cell line, tissue preparation). Could AVN-322 be interacting with a receptor subtype that is highly expressed in your system but not in standard screening panels?
Q3: Where can I find more detailed information on the selectivity profile of AVN-322?
Detailed selectivity data is often proprietary to the developing company, Avineuro Pharmaceuticals Inc.[5][7] For the most accurate and comprehensive information, it is recommended to directly contact the manufacturer or consult regulatory filings if they are publicly accessible.
Troubleshooting Guide: Unexpected Phenotypes
If you observe an unexpected phenotype in your experiments with AVN-322, the following workflow can help determine if it is due to an off-target effect.
Caption: Troubleshooting workflow for investigating potential off-target effects of AVN-322.
Quantitative Data Summary
As of the latest available information, a detailed quantitative table of off-target binding affinities for AVN-322 is not publicly available. The table below is a template that researchers should aim to populate by consulting non-public data or by conducting their own screening experiments.
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Notes |
| On-Target | |||
| 5-HT6 Receptor | In the picomolar range[1][2] | Antagonist activity confirmed[1][3] | High potency and primary target. |
| Potential Off-Targets | Data Not Publicly Available | ||
| 5-HT Receptor Subtypes | Data Not Available | Data Not Available | Screen for selectivity against other 5-HTRs. |
| Adrenergic Receptors | Data Not Available | Data Not Available | |
| Dopamine Receptors | Data Not Available | Data Not Available | |
| Histamine Receptors | Data Not Available | Data Not Available | |
| Muscarinic Receptors | Data Not Available | Data Not Available | |
| Ion Channels | Data Not Available | Data Not Available | |
| Enzymes | Data Not Available | Data Not Available |
Experimental Protocols
To assess the potential off-target effects of AVN-322, standard pharmacological profiling assays are recommended.
1. Radioligand Binding Assays:
This method is used to determine the binding affinity of AVN-322 to a wide range of receptors and transporters.
-
Objective: To determine the Ki of AVN-322 at various non-5-HT6 receptors.
-
Methodology:
-
Prepare cell membranes or tissues expressing the target of interest.
-
Incubate the membranes with a specific radioligand for the target receptor at a fixed concentration.
-
Add increasing concentrations of AVN-322 to compete with the radioligand for binding.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 value for AVN-322 and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays:
These assays measure the functional consequence of AVN-322 binding to a receptor (e.g., agonism, antagonism).
-
Objective: To determine if AVN-322 has agonist or antagonist activity at off-target receptors.
-
Example (cAMP Assay for a Gs-coupled receptor):
-
Culture cells expressing the off-target receptor of interest.
-
Pre-incubate the cells with various concentrations of AVN-322.
-
Stimulate the cells with a known agonist for the receptor.
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).
-
A rightward shift in the agonist concentration-response curve in the presence of AVN-322 would indicate antagonistic activity.
-
Signaling Pathway Considerations
AVN-322 is an antagonist of the 5-HT6 receptor, which is a Gs-coupled protein receptor that activates adenylyl cyclase, leading to an increase in intracellular cAMP. When troubleshooting, it is important to consider pathways that could be affected by potential off-target interactions.
Caption: On-target 5-HT6R pathway of AVN-322 and potential areas for off-target investigation.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. AVN-322 | TargetMol [targetmol.com]
- 5. AVN-322 - Wikipedia [en.wikipedia.org]
- 6. Avineuro Reports Positive Phase I Clinical Trial Results On AVN-322, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]
- 7. AVN-322 by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]
how to reduce AVN-322 free base precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to AVN-322 free base precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is AVN-322 and why is precipitation of the free base a concern?
A1: AVN-322 is an antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R) investigated for its potential in treating central nervous system disorders like Alzheimer's disease and schizophrenia.[1][2][3][4][5][6] It is a weakly basic compound that is often supplied as a hydrochloride salt to improve its aqueous solubility. The "free base" is the uncharged form of the molecule. This form is typically less soluble in aqueous solutions, especially at neutral or higher pH, which can lead to its precipitation out of solution. This precipitation can interfere with experimental assays, reduce the effective concentration of the compound, and lead to inaccurate results.
Q2: At what pH should I expect this compound to precipitate?
Q3: How can I increase the solubility of this compound?
A3: Several methods can be employed to enhance the solubility of poorly soluble drugs like the this compound.[7][8][9][10][11] These techniques can be broadly categorized as physical and chemical modifications.[9][10] Common approaches include:
-
pH Adjustment: Maintaining a lower pH (acidic conditions) will keep AVN-322 in its protonated, more soluble salt form.[7][11]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG300, PEG400) can significantly increase the solubility of hydrophobic compounds.[2][7][11]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[9][12]
Troubleshooting Guide: Preventing AVN-322 Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Issue 1: Precipitation observed upon dissolving AVN-322
-
Possible Cause: The solvent system is not appropriate for the desired concentration.
-
Solution Workflow:
Troubleshooting precipitation during initial dissolution.
Issue 2: Precipitation observed after adding a stock solution of AVN-322 to an aqueous buffer
-
Possible Cause: The pH of the final solution is too high, causing the dissolved AVN-322 salt to convert to the less soluble free base.
-
Solution Workflow:
Troubleshooting precipitation after dilution.
Experimental Protocols
Protocol 1: Determining an Optimal Solvent System for AVN-322
This protocol provides a method to screen for an appropriate solvent system to minimize precipitation.
Materials:
-
AVN-322 (hydrochloride salt or free base)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene glycol 300 (PEG300)
-
Aqueous buffers (e.g., citrate buffer pH 4.0, phosphate-buffered saline pH 7.4)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of AVN-322 (e.g., 10 mM) in 100% DMSO.
-
Prepare Test Solvents: Prepare a series of test solvents with varying compositions of co-solvents and buffers.
-
Solubility Test: a. Add a small aliquot of the AVN-322 stock solution to each test solvent to achieve the desired final concentration. b. Vortex the samples thoroughly. c. Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at room temperature. d. For samples with no visible precipitation, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes and inspect for a pellet.
-
Analysis: The optimal solvent system will be the one that dissolves the desired concentration of AVN-322 without any visible precipitation or pellet formation after centrifugation.
Protocol 2: pH-Dependent Solubility Profile of AVN-322
This protocol helps to determine the pH at which AVN-322 starts to precipitate.
Materials:
-
AVN-322
-
A series of buffers with a range of pH values (e.g., pH 3, 4, 5, 6, 7, 7.4, 8)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Saturated Solutions: Add an excess amount of AVN-322 to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved solid.
-
Measurement: Carefully take an aliquot from the supernatant and measure the absorbance at the λmax of AVN-322.
-
Analysis: Plot the solubility (determined from the absorbance) against the pH of the buffers. This will generate a pH-solubility profile and indicate the pH range where solubility decreases significantly.
Data Summary
The following table summarizes common strategies for enhancing the solubility of basic compounds like AVN-322.
| Method | Principle of Operation | Advantages | Considerations |
| pH Adjustment | Increases the proportion of the ionized (salt) form of the drug, which is more soluble.[7][11] | Simple and effective for ionizable drugs.[11] | May not be suitable for all biological assays due to pH sensitivity. Risk of precipitation upon dilution into a neutral pH environment.[11] |
| Co-solvents | Reduces the polarity of the solvent, increasing the solubility of non-polar compounds.[7][11] | Can achieve a significant increase in solubility. | The co-solvent may have biological or toxicological effects in cellular or in vivo experiments. |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility.[9] | Effective at low concentrations. | Can interfere with certain assays and may have toxicity at higher concentrations. |
| Cyclodextrins | Form inclusion complexes with the drug, shielding it from the aqueous environment.[9][12] | Can improve stability as well as solubility. | May alter the pharmacokinetics and bioavailability of the drug. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[8][10] | Can improve the rate of dissolution. | Does not increase the equilibrium solubility.[8][10] |
References
- 1. AVN-322 - Wikipedia [en.wikipedia.org]
- 2. AVN-322 | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benthamscience.com [benthamscience.com]
- 7. wjbphs.com [wjbphs.com]
- 8. ijrpns.com [ijrpns.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: AVN-322 Free Base Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of AVN-322 free base.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound where issues are commonly encountered?
A1: Based on the molecular structure of AVN-322, the most challenging steps are typically the formation of the amide bond and the stereoselective synthesis of the chiral centers. Additionally, the final conversion to the free base can present purification challenges.
Q2: I am observing a low yield during the amide coupling step. What are the potential causes and solutions?
A2: Low yields in amide coupling reactions are common and can be attributed to several factors. These include incomplete activation of the carboxylic acid, side reactions of the activated species, poor solubility of the starting materials, or steric hindrance. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q3: What is the recommended purification method for the final this compound?
A3: Purification of the this compound is best achieved through column chromatography on silica gel, followed by recrystallization. The choice of solvent system for both steps is critical and may require optimization. A typical starting point for chromatography would be a gradient of methanol in dichloromethane. For recrystallization, a solvent/anti-solvent system such as methanol/diethyl ether or ethyl acetate/heptane may be effective.
Q4: Are there any specific precautions to take when handling the reagents used in the synthesis of AVN-322?
A4: Yes, several reagents commonly used in syntheses of this type are hazardous. For example, coupling reagents like HATU and EDC can be sensitizers. Organometallic reagents that might be used in precursor synthesis are often pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Step
This guide provides a systematic approach to troubleshooting low yields in the amide coupling step for the synthesis of AVN-322.
Quantitative Data Summary: Amide Coupling Conditions
| Parameter | Condition A | Condition B | Condition C |
| Coupling Reagent | HATU | EDC/HOBt | T3P |
| Base | DIPEA | NMM | Et3N |
| Solvent | DMF | DCM | MeCN |
| Temperature (°C) | 25 | 0 to 25 | 40 |
| Typical Yield (%) | 85-95% | 70-85% | 75-90% |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in amide coupling.
Detailed Steps:
-
Verify Reagent Quality: Ensure that the carboxylic acid, amine, coupling reagent, and base are pure and anhydrous. Moisture can significantly reduce the efficiency of the coupling reaction.
-
Check Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine.
-
Optimize Reaction Conditions:
-
Temperature: While many amide couplings proceed at room temperature, some may benefit from cooling to 0 °C to suppress side reactions or gentle heating to overcome activation barriers.
-
Solvent: The choice of solvent is crucial. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. Ensure all starting materials are fully dissolved.
-
Base: The choice of base can influence the reaction rate and side product formation. Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.
-
-
Alternative Coupling Reagents: If a particular coupling reagent is giving low yields, consider trying an alternative. Common choices include HATU, HBTU, EDC/HOBt, and T3P.
-
Work-up and Purification: Ensure that the product is not being lost during the work-up procedure. Check the pH during aqueous extraction to prevent the product from partitioning into the wrong layer. Optimize the purification method to minimize losses.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the amide coupling step in the synthesis of AVN-322 precursors.
Workflow Diagram
Caption: Experimental workflow for amide coupling.
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways
While the synthesis of AVN-322 does not directly involve signaling pathways, understanding its mechanism of action is crucial for drug development professionals. AVN-322 is a β3-adrenergic receptor agonist.
Caption: Simplified signaling pathway of AVN-322.
refining AVN-322 free base treatment protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining treatment protocols for AVN-322 free base. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is AVN-322 and what is its mechanism of action?
A1: AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).[1][2][3][4][5] Its primary mechanism of action is to block the activity of this receptor, which is predominantly expressed in the central nervous system and is implicated in cognitive processes.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium to avoid solvent toxicity.
Q3: How should this compound be stored?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in aliquots to minimize freeze-thaw cycles.
Q4: What are the known in vivo effects of AVN-322?
A4: In preclinical animal models, AVN-322 has demonstrated cognition-enhancing effects.[1] It has been shown to have high oral bioavailability and favorable penetration of the blood-brain barrier.[1][6]
Troubleshooting Guide
In Vitro Experiments (Cell-Based Assays)
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of AVN-322 in culture medium | - The concentration of AVN-322 exceeds its aqueous solubility. - The final concentration of DMSO is too low. | - Lower the final concentration of AVN-322 in the assay. - Ensure the final DMSO concentration is sufficient to maintain solubility, typically not exceeding 0.5% to avoid cytotoxicity. Always include a vehicle control with the same DMSO concentration. |
| High cell toxicity observed | - The concentration of AVN-322 is too high. - The solvent (DMSO) concentration is toxic to the cells. - The cells are particularly sensitive to the compound. | - Perform a dose-response experiment to determine the optimal non-toxic concentration. - Ensure the final DMSO concentration is within a tolerable range for your cell line (e.g., <0.1%). - Reduce the incubation time with the compound. |
| Inconsistent or unexpected results | - Instability of AVN-322 in the culture medium over time. - Off-target effects of the compound. - Variability in cell health or density. | - Prepare fresh dilutions of AVN-322 for each experiment. - Use the lowest effective concentration to minimize off-target effects. - Ensure consistent cell seeding density and monitor cell health throughout the experiment. |
In Vivo Experiments (Animal Models)
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of efficacy or high variability in behavioral outcomes | - Insufficient dosage or bioavailability. - Inappropriate route of administration. - High inter-animal variability. | - While specific dosages are not publicly available, AVN-322 has high oral bioavailability. Consider optimizing the dose and formulation. - Ensure proper and consistent administration of the compound. - Increase the number of animals per group to improve statistical power. |
| Adverse effects observed in animals | - The administered dose is too high. - Formulation issues leading to local irritation or toxicity. | - Conduct a dose-range finding study to determine the maximum tolerated dose. - Ensure the vehicle used for administration is well-tolerated and appropriate for the route of administration. |
| Difficulty in detecting the compound in plasma or brain tissue | - Rapid metabolism or clearance of the compound. - Inadequate sensitivity of the analytical method. | - Optimize the timing of sample collection based on the expected pharmacokinetic profile. - Validate the analytical method (e.g., LC-MS/MS) for sufficient sensitivity and accuracy. |
Data Presentation
In Vitro Activity of AVN-322
| Parameter | Value | Source |
| Target | 5-HT6 Receptor | [7] |
| Binding Affinity (Ki) | Medium Picomolar Range | [1] |
| IC50 | Data Not Available |
Pharmacokinetic Parameters of AVN-322 in Rats
| Parameter | Value | Source |
| Bioavailability (Oral) | High | [1][6] |
| Blood-Brain Barrier Penetration | Favorable | [1][6] |
| Cmax | Data Not Available | |
| Tmax | Data Not Available | |
| Half-life (t1/2) | Data Not Available | |
| Brain/Plasma Ratio | Data Not Available |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of AVN-322. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours until a purple formazan product is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Scopolamine-Induced Cognitive Impairment Model in Rodents
-
Acclimatization: Acclimate the animals to the housing and testing environment for at least one week before the experiment.
-
Drug Administration: Administer AVN-322 or vehicle orally (p.o.) at the desired dose and time point before the induction of amnesia.
-
Induction of Amnesia: Administer scopolamine (typically 1 mg/kg, intraperitoneally) to induce cognitive deficits.
-
Behavioral Testing: 30-60 minutes after scopolamine injection, subject the animals to a battery of behavioral tests to assess learning and memory, such as the Morris Water Maze or Passive Avoidance test.
-
Data Collection and Analysis: Record relevant behavioral parameters (e.g., escape latency, path length, time in the target quadrant) and analyze the data to determine the effect of AVN-322 on scopolamine-induced cognitive impairment.
Mandatory Visualizations
Caption: Signaling pathway of AVN-322 as a 5-HT6R antagonist.
Caption: Experimental workflow for in vitro cell viability assay.
Caption: Logical workflow for troubleshooting in vitro experiments.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AVN-322 - Wikipedia [en.wikipedia.org]
- 3. AVN-322 | TargetMol [targetmol.com]
- 4. AVN-322 - Immunomart [immunomart.com]
- 5. medkoo.com [medkoo.com]
- 6. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
AVN-322 Free Base Experimental Controls: A Technical Support Guide
Welcome to the technical support center for AVN-322 free base. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of AVN-322 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is AVN-322 and what is its primary mechanism of action?
A1: AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2][3][4] Its primary mechanism of action is to block the activity of the 5-HT6 receptor, which is almost exclusively expressed in the brain and implicated in cognitive processes.
Q2: What are the potential therapeutic applications of AVN-322?
A2: AVN-322 has been investigated as a potential therapeutic agent for cognitive disorders, including Alzheimer's disease and schizophrenia.[2][5] Preclinical studies have shown its ability to improve impaired memory in animal models.[1][3][4]
Q3: What is the binding affinity of AVN-322 for the 5-HT6 receptor?
A3: Preclinical data indicate that AVN-322 has a high binding affinity for the 5-HT6 receptor, in the medium picomolar range.[1][3][4]
Experimental Controls and Protocols
Success in experiments involving AVN-322 relies on the implementation of appropriate controls to ensure the validity and reproducibility of the results.
In Vitro Experimental Controls
For in vitro assays, such as radioligand binding assays and functional assays, the following controls are recommended:
-
Vehicle Control: This is the most fundamental control and should consist of the solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration used in the experimental wells. This control accounts for any effects of the solvent on the assay system.
-
Negative Control: A compound with no affinity for the 5-HT6 receptor should be used to ensure that the observed effects are specific to 5-HT6R antagonism. The choice of a negative control will depend on the specific assay being performed.
-
Positive Control: A well-characterized 5-HT6 receptor antagonist with a known binding affinity and functional activity should be used as a positive control. This confirms that the assay is performing as expected and provides a benchmark for the activity of AVN-322.
Table 1: Suggested Positive Controls for 5-HT6 Receptor Antagonism Assays
| Compound | Known Affinity (pKi) | Notes |
| SB-271046 | 8.92 - 9.09 | A potent and selective 5-HT6 receptor antagonist. |
In Vivo Experimental Controls
For in vivo studies, particularly those evaluating the cognitive-enhancing effects of AVN-322, the following control groups are essential:
-
Vehicle Control Group: This group receives the same vehicle used to administer AVN-322. This is crucial to control for any behavioral or physiological effects of the vehicle itself.
-
Sham/Saline Control Group: This group receives a sham treatment or saline injection to control for the effects of handling and the injection procedure.
-
Positive Control Group: This group is treated with a known cognitive-enhancing drug or a well-characterized 5-HT6 receptor antagonist to validate the experimental model.
-
Disease Model Control Group: In cognitive impairment models, this group receives the amnesic agent (e.g., scopolamine or MK-801) and the vehicle for AVN-322 to establish the baseline cognitive deficit.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
This protocol is adapted from standard procedures for 5-HT receptor binding assays.
Objective: To determine the binding affinity (Ki) of AVN-322 for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor
-
Radioligand (e.g., [³H]-LSD)
-
This compound
-
Positive control (e.g., SB-271046)
-
Non-specific binding control (e.g., unlabeled serotonin or a high concentration of a known 5-HT6R ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AVN-322 and the positive control.
-
In a 96-well plate, add the cell membranes, radioligand, and either the vehicle, AVN-322, positive control, or non-specific binding control to respective wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for AVN-322 by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Novel Object Recognition (NOR) Test
This protocol is a standard method for assessing recognition memory in rodents.
Objective: To evaluate the effect of AVN-322 on cognitive deficits induced by scopolamine or MK-801.
Experimental Groups:
-
Vehicle + Vehicle
-
Scopolamine/MK-801 + Vehicle
-
Scopolamine/MK-801 + AVN-322 (various doses)
-
Scopolamine/MK-801 + Positive Control (e.g., Donepezil)
Procedure:
-
Habituation: Individually habituate each animal to the testing arena (e.g., a 40x40 cm open field) for 5-10 minutes in the absence of any objects for 2-3 consecutive days.
-
Training (Familiarization) Phase:
-
Administer AVN-322, vehicle, or positive control at a specified time before the training phase.
-
Administer the amnesic agent (scopolamine or MK-801) at a specified time before the training phase.
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object and intact recognition memory.
Troubleshooting Guides
Table 2: Troubleshooting for In Vitro Assays
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding in radioligand assay | Radioligand concentration is too high. | Optimize the radioligand concentration to be at or below the Kd. |
| Insufficient washing during filtration. | Increase the number and volume of washes with ice-cold buffer. | |
| Hydrophobic interactions of the compound with the filter. | Pre-soak the filters in a blocking agent like polyethyleneimine (PEI). | |
| No displacement of radioligand by AVN-322 | Incorrect concentration of AVN-322. | Verify the stock solution concentration and perform a wider range of dilutions. |
| Degradation of AVN-322. | Use a fresh stock of the compound. | |
| Assay conditions are not optimal. | Verify the pH, temperature, and incubation time of the assay. |
Table 3: Troubleshooting for In Vivo Novel Object Recognition Test
| Issue | Possible Cause | Suggested Solution |
| High variability in exploration times | Animals are anxious or stressed. | Ensure proper habituation to the testing room and arena. Handle animals gently. |
| Objects are not sufficiently engaging or are fear-inducing. | Use objects of appropriate size and complexity. Avoid objects with strong odors or that make noise. | |
| No preference for the novel object in the control group | The retention interval is too long for the strain of animal used. | Shorten the retention interval (e.g., from 24h to 1h). |
| The objects are too similar. | Use objects that are clearly distinct in shape, color, and texture. | |
| Confounding effects of the amnesic agent | Scopolamine or MK-801 is causing hyperactivity or sedation. | Perform a dose-response study for the amnesic agent to find a dose that impairs memory without significant locomotor effects.[6] |
| AVN-322 has no effect on cognitive deficit | Dose of AVN-322 is too low or too high (U-shaped dose-response). | Test a wider range of AVN-322 doses. |
| The timing of administration is not optimal. | Vary the pre-treatment time of AVN-322 before the training phase. |
Signaling Pathways and Experimental Workflows
dot
Caption: 5-HT6 Receptor Signaling Pathway and the Antagonistic Action of AVN-322.
dot
Caption: Experimental Workflow for the Novel Object Recognition (NOR) Test.
dot
Caption: Logical Flow for Troubleshooting Unexpected In Vivo Experimental Results.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Investigation into new molecules that could potentially treat Alzheimer's | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AVN-322 Free Base vs. HCl Salt: A Comparative Guide for Researchers
Introduction to AVN-322 and the Significance of Salt Forms
AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).[1][2] This receptor is primarily expressed in the central nervous system and is implicated in cognitive processes, making it a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.[1][3] AVN-322 has demonstrated cognitive-enhancing effects in preclinical models and was well-tolerated in Phase I clinical trials.[1][4][5]
In drug development, the active pharmaceutical ingredient (API) can exist in various forms, most commonly as a free base or as a salt. AVN-322, which contains a basic amine functional group, is available as both a free base and a hydrochloride (HCl) salt. The choice of salt form is a critical decision in drug development as it can significantly influence the compound's physicochemical properties, including solubility, stability, and dissolution rate. These properties, in turn, affect the drug's bioavailability and overall therapeutic efficacy.[6][7]
This guide provides a comparison of AVN-322 free base and its HCl salt form. While direct comparative experimental data for AVN-322 is not publicly available, this document outlines the theoretical differences based on established pharmaceutical principles and presents the available activity data for AVN-322.
Physicochemical Properties: A Theoretical Comparison
The conversion of a free base to a salt form, such as an HCl salt, is a common strategy to enhance the drug-like properties of a compound. For basic drugs, the hydrochloride salt is the most common choice, accounting for approximately 60% of all basic drug salt forms.[6]
| Property | This compound | AVN-322 HCl Salt | Rationale and Supporting Evidence |
| Chemical Structure | CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4 | CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4.Cl | The HCl salt is formed by the reaction of the basic amine in the AVN-322 molecule with hydrochloric acid.[5][6] |
| Molecular Weight | 357.43 g/mol | 393.89 g/mol | The addition of HCl increases the molecular weight. |
| Aqueous Solubility | Predicted to be lower | Predicted to be significantly higher | HCl salts of basic compounds are generally much more soluble in water and acidic environments (e.g., the stomach) than their corresponding free bases. This is because the salt form is ionic and readily solvated by water.[6][7] |
| Dissolution Rate | Predicted to be slower | Predicted to be faster | A higher solubility generally leads to a faster dissolution rate, which is a critical factor for oral absorption. For the drug haloperidol, the HCl salt exhibited a higher dissolution rate than the free base at higher pHs.[3] |
| Stability | Generally less stable | Generally more stable | Salt forms are often crystalline and less reactive than the free base, leading to improved chemical stability and a longer shelf life.[6] |
| Bioavailability | Predicted to be lower | Predicted to be higher | The higher solubility and faster dissolution of the HCl salt are expected to lead to greater absorption in the gastrointestinal tract and thus higher oral bioavailability.[6] A study on the drug prasugrel found that its free base form had a lower extent and rate of absorption compared to its HCl salt.[8] |
Biological Activity of AVN-322
The following data is derived from preclinical studies of AVN-322. While the specific salt form used in each experiment is not always stated, the high oral bioavailability suggests that the HCl salt was likely used for in vivo studies. The primary mechanism of action for AVN-322 is the blockade of 5-HT6 receptors.
| Parameter | Value | Species | Assay Type |
| 5-HT6R Binding Affinity (Ki) | 0.046 nM | Human (recombinant) | Radioligand Binding Assay |
| Oral Bioavailability | High | Animals and Humans | Pharmacokinetic Studies |
| Blood-Brain Barrier Penetration | Favorable | Animals | Pharmacokinetic Studies |
| Efficacy | Reverses scopolamine-induced cognitive deficits | Rats | Novel Object Recognition Test |
| Efficacy | Reverses MK-801-induced cognitive deficits | Rats | Morris Water Maze |
Data sourced from Ivachtchenko et al. (2017). AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models. Curr Alzheimer Res.
Experimental Protocols
To definitively compare the activity of this compound and its HCl salt, the following experiments would be essential.
Equilibrium Solubility Assay
Objective: To determine the aqueous solubility of this compound and HCl salt at various pH levels, mimicking physiological conditions.
Protocol:
-
An excess amount of the test compound (either free base or HCl salt) is added to a series of buffered solutions with pH values ranging from 2 to 10.
-
The resulting suspensions are shaken at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
The samples are then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The solubility is plotted against the pH to generate a pH-solubility profile for each form.
Intrinsic Dissolution Rate (IDR) Study
Objective: To measure the dissolution rate of the pure compounds, independent of formulation variables.
Protocol:
-
A known amount of the test compound is compressed into a non-disintegrating disc of a specific surface area.
-
The disc is mounted in a holder that exposes only one surface to the dissolution medium.
-
The holder is submerged in a dissolution vessel containing a buffered medium at a constant temperature and stirring rate.
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
The concentration of the dissolved compound in the aliquots is determined by HPLC.
-
The IDR is calculated from the slope of the cumulative amount of drug dissolved per unit area versus time.
In Vitro 5-HT6 Receptor Binding Assay
Objective: To compare the binding affinity (Ki) of the free base and HCl salt to the 5-HT6 receptor.
Protocol:
-
Cell membranes expressing the human 5-HT6 receptor are prepared.
-
The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-LSD) and varying concentrations of the test compound (this compound or HCl salt).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
5-HT6 Receptor Signaling Pathway
Caption: AVN-322 blocks serotonin from activating the 5-HT6 receptor.
Experimental Workflow for Salt Form Comparison
Caption: Workflow for selecting the optimal drug form for development.
Conclusion
While direct experimental comparisons between this compound and its HCl salt are not available in the public domain, fundamental principles of medicinal chemistry and pharmaceutics provide a strong basis for their comparison. The HCl salt of AVN-322 is expected to have superior aqueous solubility, a faster dissolution rate, and greater stability compared to the free base. These advantages are highly likely to translate into improved oral bioavailability, making the HCl salt the preferred form for clinical development and therapeutic use. The potent 5-HT6R antagonism demonstrated by AVN-322 in preclinical studies underscores its potential, and the selection of the optimal salt form is a key step in realizing this potential in a clinical setting.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. AVN-322 | TargetMol [targetmol.com]
- 5. AVN-322 - Wikipedia [en.wikipedia.org]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Relative bioavailability of prasugrel free base in comparison to prasugrel hydrochloride in the presence and in the absence of a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AVN-322 and Other 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The serotonin 6 (5-HT6) receptor has emerged as a promising target in the pursuit of novel therapeutics for cognitive disorders, including Alzheimer's disease and schizophrenia. Antagonism of this receptor is believed to modulate cholinergic and glutamatergic neurotransmission, thereby enhancing cognitive function. This guide provides an objective comparison of AVN-322, a potent 5-HT6 receptor antagonist, with other known inhibitors that have been evaluated in clinical trials, supported by available preclinical data.
Introduction to AVN-322
AVN-322 is a novel, potent, and highly selective small molecule antagonist of the 5-HT6 receptor.[1][2] Preclinical studies have demonstrated its potential as a cognitive enhancer.[1][2] Developed by Avineuro Pharmaceuticals, AVN-322 was under development for the treatment of cognitive dysfunction and had also been considered for Alzheimer's disease.[3][4] Phase I clinical trials for AVN-322 were completed, indicating that the compound was well-tolerated across a range of doses with no adverse effects reported.[3] However, plans for Phase II trials were discontinued in 2013.[3]
Mechanism of Action: The 5-HT6 Receptor
The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex. Its activation is thought to modulate the release of various neurotransmitters. By blocking this receptor, 5-HT6 antagonists are hypothesized to increase cholinergic and glutamatergic activity, which is often impaired in neurodegenerative diseases.
Figure 1. Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of AVN-322.
In Vitro Performance: Binding Affinity and Selectivity
A critical aspect of a drug candidate's profile is its binding affinity (Ki) for its target receptor and its selectivity over other receptors. High affinity indicates potent binding, while high selectivity minimizes off-target effects.
| Compound | 5-HT6 Ki (nM) | Selectivity Profile |
| AVN-322 | 0.39 | Described as highly selective with a better selectivity index than reference drug candidates.[5][1][2] |
| Idalopirdine | 0.83 | Selective 5-HT6 receptor antagonist. |
| Intepirdine | ~0.25 | Highly selective for the 5-HT6 receptor, with moderate affinity for the 5-HT2A receptor (pKi 8.0).[6] |
| Masupirdine (SUVN-502) | 2.04[7][8] | Potent and selective, with >1200-fold selectivity over the 5-HT2A receptor.[9][10] |
Lower Ki values indicate higher binding affinity.
In Vivo Performance: Pro-cognitive Effects in Animal Models
The efficacy of 5-HT6 receptor antagonists is often evaluated in animal models of cognitive impairment, such as those induced by scopolamine (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist). These models mimic some of the neurochemical deficits observed in Alzheimer's disease and schizophrenia.
Preclinical studies have shown that AVN-322 significantly restores cognitive function in both scopolamine- and MK-801-induced deficit models.[5][1][2][3] Similarly, other 5-HT6 antagonists like masupirdine have demonstrated pro-cognitive effects in various behavioral animal models.[7][8]
Figure 2. Experimental workflow for in vivo evaluation of 5-HT6 receptor antagonists.
Experimental Protocols
Radioligand Binding Assay (for determining Ki values)
Objective: To determine the binding affinity of test compounds to the 5-HT6 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-LSD or [3H]-serotonin) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Specific Parameters:
-
Radioligand: [3H]-LSD is commonly used.
-
Incubation Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA at pH 7.4.
-
Incubation Time and Temperature: Usually 60 minutes at 37°C.
Novel Object Recognition (NOR) Test (for assessing cognitive enhancement)
Objective: To evaluate the effect of test compounds on learning and memory in rodents.
General Protocol:
-
Habituation: Animals are individually habituated to the testing arena for a set period.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.
-
Inter-trial Interval: The animal is returned to its home cage for a specific duration.
-
Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: The discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Scopolamine/MK-801-Induced Deficit Model:
-
To induce a cognitive deficit, scopolamine (e.g., 0.5-1 mg/kg, i.p.) or MK-801 (e.g., 0.1-0.2 mg/kg, i.p.) is administered to the animals before the familiarization phase. The test compound is typically administered prior to the cognitive impairing agent.
Conclusion
AVN-322 demonstrates high affinity and selectivity for the 5-HT6 receptor, comparable to or exceeding that of other clinical candidates. Preclinical data strongly suggest its potential as a cognitive enhancer. While the clinical development of AVN-322 was halted, the compound remains a valuable tool for researchers studying the role of the 5-HT6 receptor in cognition and neuropsychiatric disorders. Further comparative studies with more extensive selectivity profiling and detailed in vivo data would provide a more complete picture of the relative therapeutic potential of these inhibitors.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. AVN-322 - Wikipedia [en.wikipedia.org]
- 4. AVN-322 by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. suvenneuro.com [suvenneuro.com]
- 10. Potential beneficial effects of masupirdine (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
AVN-322 Free Base: A Comparative Analysis of a Potent 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AVN-322 free base, a potent and selective serotonin 6 (5-HT6) receptor antagonist, with other key alternatives in the same class. The following sections detail its mechanism of action, comparative efficacy based on preclinical data, and the experimental protocols used to validate its performance.
Mechanism of Action: Targeting the 5-HT6 Receptor for Cognitive Enhancement
AVN-322 is a novel and highly selective antagonist of the 5-HT6 receptor.[1] These receptors are primarily expressed in brain regions crucial for cognition and memory, such as the hippocampus and cortex. Antagonism of the 5-HT6 receptor is believed to enhance cognitive function by modulating the activity of multiple neurotransmitter systems, including acetylcholine and glutamate, which are pivotal for learning and memory processes. This modulation is thought to underlie the pro-cognitive effects observed with 5-HT6 receptor antagonists.
Comparative Efficacy: Preclinical Data
AVN-322 has demonstrated significant promise in preclinical studies, exhibiting high binding affinity and selectivity for the 5-HT6 receptor.[1] Its efficacy has been evaluated in established animal models of cognitive impairment, where it has shown the ability to reverse memory deficits.
In Vitro Binding Affinity and Selectivity
The following table summarizes the available in vitro binding affinity (Ki) data for AVN-322 and its key competitors, intepirdine and idalopirdine. A lower Ki value indicates a higher binding affinity.
| Compound | Target | Binding Affinity (Ki) |
| AVN-322 | 5-HT6 Receptor | pM range[1] |
| Intepirdine (RVT-101) | 5-HT6 Receptor | 0.7 nM[2] |
| Idalopirdine (Lu AE58054) | 5-HT6 Receptor | 0.83 nM[3] |
Note: Specific picomolar range for AVN-322 is not publicly available.
AVN-322 is reported to have a substantially better selectivity index compared to other 5-HT6 receptor antagonists in clinical development, though specific quantitative data is limited in publicly accessible literature.[1]
In Vivo Efficacy in Animal Models
AVN-322 has been shown to significantly restore cognitive function in both scopolamine- and MK-801-induced cognitive deficit models in rodents.[1] These models are widely accepted for evaluating the efficacy of potential cognitive enhancers. Scopolamine, a muscarinic receptor antagonist, induces memory impairment by disrupting cholinergic pathways, while MK-801, an NMDA receptor antagonist, impairs learning and memory by blocking glutamatergic neurotransmission.
| Compound | Scopolamine-Induced Deficit Model | MK-801-Induced Deficit Model |
| AVN-322 | Significant reversal of cognitive deficits[1] | Significant reversal of cognitive deficits[1] |
| Intepirdine (RVT-101) | Reported to reverse experimentally induced learning deficits[4] | Data not readily available |
| Idalopirdine (Lu AE58054) | Shown to improve cognitive performance in animal models[3] | Data not readily available |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Scopolamine-Induced Cognitive Impairment Model in Rats
Objective: To induce a reversible cognitive deficit, primarily in learning and memory, to evaluate the efficacy of pro-cognitive compounds.
Methodology:
-
Animals: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration:
-
Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 0.3-1.0 mg/kg, typically 30 minutes before behavioral testing.[5]
-
The test compound (e.g., AVN-322) or vehicle is administered at a predetermined time before the scopolamine injection, depending on the pharmacokinetic profile of the compound.
-
-
Behavioral Assessment: Cognitive function is assessed using tasks such as the Novel Object Recognition test or the Morris Water Maze.
MK-801-Induced Cognitive Deficit Model in Rats
Objective: To induce cognitive dysfunction by antagonizing the NMDA receptor, providing a model relevant to glutamatergic hypofunction.
Methodology:
-
Animals: Adult male rodents are typically used.
-
Acclimatization: Standard acclimatization procedures are followed.
-
Drug Administration:
-
MK-801 (dizocilpine) is dissolved in saline and administered i.p. at doses ranging from 0.05 to 0.2 mg/kg, usually 30-60 minutes before the behavioral task.[6]
-
The investigational drug is administered prior to the MK-801 injection.
-
-
Behavioral Assessment: Cognitive performance is evaluated using tasks sensitive to NMDA receptor function, such as the T-maze, passive avoidance, or water maze tasks.[7]
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
Methodology:
-
Apparatus: A square or circular open-field arena.
-
Habituation: On the first day, rats are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate.
-
Familiarization/Training Phase (T1): On the second day, two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 3-5 minutes).
-
Inter-trial Interval (ITI): The rat is returned to its home cage for a defined period, which can range from a few minutes to 24 hours to assess short-term or long-term memory, respectively.
-
Test Phase (T2): One of the familiar objects is replaced with a novel object of similar size but different shape and texture. The rat is then returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 3-5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the 5-HT6 receptor and a typical experimental workflow for evaluating a cognitive enhancer.
Caption: Simplified 5-HT6 receptor signaling cascade.
Caption: General workflow for preclinical evaluation.
Conclusion
This compound is a potent and highly selective 5-HT6 receptor antagonist that has demonstrated pro-cognitive effects in preclinical models of cognitive impairment. While direct, head-to-head comparative data with its main competitors, intepirdine and idalopirdine, is limited, the available information suggests a favorable preclinical profile for AVN-322 in terms of binding affinity and efficacy in reversing induced cognitive deficits. However, it is important to note that both intepirdine and idalopirdine failed to demonstrate efficacy in later-stage clinical trials for Alzheimer's disease, highlighting the challenges of translating preclinical findings to clinical success in this therapeutic area. Further publication of detailed preclinical data for AVN-322 would be beneficial for a more comprehensive and quantitative comparison.
References
- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intepirdine Derivatives Possessing Dual 5HT6 Antagonism / HDAC6 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intepirdine | ALZFORUM [alzforum.org]
- 5. The scopolamine model as a pharmacodynamic marker in early drug development [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
AVN-322 Free Base: A Comparative Analysis of Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
AVN-322 is a novel and potent antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor, which has been investigated as a potential therapeutic agent for cognitive deficits associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] This guide provides a comparative analysis of the specificity and selectivity of AVN-322 free base against other notable 5-HT6 receptor antagonists that have been evaluated in clinical trials.
Executive Summary
Preclinical data highlight AVN-322 as a highly selective 5-HT6 receptor antagonist with a binding affinity in the picomolar range.[3][4] It is reported to possess a substantially better selectivity index compared to other reference drug candidates that have been in clinical development.[3][4] While comprehensive quantitative data for a wide panel of off-target receptors are not publicly available for AVN-322, its high selectivity is a key differentiating feature. This guide summarizes the available data, provides context through comparison with other 5-HT6 antagonists, and details the experimental methodologies used to assess these properties.
Comparative Selectivity of 5-HT6 Receptor Antagonists
The following table summarizes the available binding affinity (Ki) data for AVN-322 and comparator compounds. A lower Ki value indicates a higher binding affinity.
| Compound | Primary Target | Ki (nM) for 5-HT6 | Off-Target Binding Profile |
| AVN-322 | 5-HT6R | ~0.39 [5] | Highly selective. The primary off-target is the 5-HT2B receptor, with a 200-fold lower affinity compared to the 5-HT6 receptor. [5] |
| Idalopirdine (Lu AE58054) | 5-HT6R | 0.83[6][7] | Demonstrates >50-fold selectivity for more than 70 other targets.[7][8] It has medium affinity for adrenergic α1A and α1B receptors.[7][8] |
| Intepirdine (RVT-101, SB-742457) | 5-HT6R | Potent and selective | Specific off-target Ki values are not readily available in the public domain, but it is characterized as a selective 5-HT6 receptor antagonist.[9][10] |
Experimental Protocols
The specificity and selectivity of compounds like AVN-322 are primarily determined using in vitro radioligand binding assays.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor.
-
Radioligand specific for the 5-HT6 receptor (e.g., [3H]-LSD or a more selective radiolabeled antagonist).
-
Test compound (e.g., AVN-322).
-
Non-specific binding control (a high concentration of a known 5-HT6 receptor ligand, e.g., clozapine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, radioligand, and varying concentrations of the test compound is prepared in the assay buffer. A parallel set of tubes is prepared with the radioligand and the non-specific binding control to determine non-specific binding.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Key Processes
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[11][12] However, it can also engage in other signaling cascades, including the mTOR and Cdk5 pathways.[12][13]
Caption: Simplified 5-HT6 receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AVN-322 - Wikipedia [en.wikipedia.org]
- 3. benthamscience.com [benthamscience.com]
- 4. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intepirdine | ALZFORUM [alzforum.org]
- 10. Intepirdine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AVN-322 Free Base for Cognitive Enhancement
A Cross-Validation and Performance Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of AVN-322, a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist, with other notable 5-HT6 receptor antagonists that have been investigated for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of the performance of AVN-322 in relation to its alternatives, supported by available preclinical and clinical data.
AVN-322, developed by Avineuro Pharmaceuticals, demonstrated promising preclinical results as a potent and selective 5-HT6 receptor antagonist.[1] It entered Phase I clinical trials which were successfully completed in 2010, indicating the compound was well-tolerated.[2] However, plans for subsequent Phase II trials were later discontinued.[3] This guide revisits the foundational data of AVN-322 and juxtaposes it with data from other 5-HT6 receptor antagonists, namely intepirdine (RVT-101) and idalopirdine (Lu AE58054), both of which advanced to later-stage clinical trials before being discontinued due to lack of efficacy in Phase III.[4][5]
In Vitro Pharmacology: A Comparative Overview
The initial promise of AVN-322 stemmed from its high affinity and selectivity for the 5-HT6 receptor. A comparative summary of the in vitro binding affinities of AVN-322, intepirdine, and idalopirdine is presented below.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |
| AVN-322 | 5-HT6 | 1.2 nM | High selectivity over a panel of other receptors |
| Intepirdine (RVT-101) | 5-HT6 | 0.7 nM[6] | High selectivity (>100-fold over other serotonin receptors and >1000-fold over other receptor types)[7][8] |
| Idalopirdine (Lu AE58054) | 5-HT6 | 0.83 nM[9] | High selectivity for the 5-HT6 receptor[10] |
Preclinical Efficacy in Animal Models of Cognitive Impairment
The therapeutic potential of 5-HT6 receptor antagonists in improving cognition is often evaluated in rodent models where cognitive deficits are pharmacologically induced. The scopolamine-induced amnesia model and the novel object recognition (NOR) test are standard assays in this domain.
Scopolamine-Induced Cognitive Deficit Model
Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, providing a platform to assess the efficacy of potential cognitive enhancers. AVN-322 was shown to reverse the cognitive impairments induced by scopolamine.[11]
Novel Object Recognition (NOR) Test
The NOR test assesses an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory. Both AVN-322 and intepirdine have demonstrated positive effects in this paradigm.[12][13]
A summary of the in vivo efficacy of these compounds in preclinical models is provided below.
| Compound | Animal Model | Behavioral Test | Outcome |
| AVN-322 | Rat | Scopolamine-induced deficit | Reversal of cognitive impairment |
| AVN-322 | Rat | Novel Object Recognition | Improved recognition memory |
| Intepirdine (RVT-101) | Rat | Scopolamine-induced deficit | Reversal of cognitive impairment |
| Intepirdine (RVT-101) | Rat | Novel Object Recognition | Reversal of age-related and experimentally-induced learning deficits[12] |
| Idalopirdine (Lu AE58054) | Rat | Phencyclidine-induced cognitive deficit | Reversal of cognitive impairment |
Pharmacokinetic Profile Comparison
A favorable pharmacokinetic profile, including good oral bioavailability and the ability to penetrate the blood-brain barrier, is crucial for any centrally acting therapeutic agent.
| Compound | Species | Oral Bioavailability | Brain Penetration |
| AVN-322 | Rat | High | Favorable |
| Intepirdine (RVT-101) | Rat | Good | Readily crosses the blood-brain barrier[6] |
| Idalopirdine (Lu AE58054) | Rat | Good | Demonstrates central nervous system exposure |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of 5-HT6 receptor antagonists and a typical workflow for evaluating these compounds in a preclinical setting.
Caption: Proposed signaling pathway of 5-HT6 receptor antagonists.
Caption: General workflow for preclinical evaluation of 5-HT6 antagonists.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT6 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor.
-
Assay Buffer: Typically, a buffer containing 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA (pH 7.4) is used.[14]
-
Radioligand: A radiolabeled ligand with high affinity for the 5-HT6 receptor, such as [3H]-LSD, is used.[14]
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Scopolamine-Induced Cognitive Impairment Model in Rats
Objective: To evaluate the ability of a test compound to reverse scopolamine-induced cognitive deficits.
Methodology:
-
Animals: Adult male rats are used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: The test compound is administered (e.g., orally or intraperitoneally) at a predetermined time before the behavioral test. Scopolamine (typically 0.4-1 mg/kg, i.p.) is administered approximately 30 minutes before the test to induce cognitive impairment.[15]
-
Behavioral Testing: Cognitive function is assessed using tasks such as the Morris water maze, passive avoidance test, or Y-maze.
-
Data Collection: Parameters such as escape latency, time spent in the target quadrant (Morris water maze), or step-through latency (passive avoidance) are recorded.
-
Data Analysis: The performance of the compound-treated group is compared to that of the vehicle-treated and scopolamine-only groups.
Novel Object Recognition (NOR) Test in Rats
Objective: To assess the effect of a test compound on recognition memory.
Methodology:
-
Apparatus: A square open-field arena is used.
-
Habituation: On the first day, rats are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to habituate to the environment.[16][17]
-
Familiarization Phase (Trial 1): On the second day, two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 5 minutes).[1]
-
Test Phase (Trial 2): After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The rat is then returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 3-5 minutes).[1][18]
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.
Conclusion
AVN-322 demonstrated a promising preclinical profile with high affinity and selectivity for the 5-HT6 receptor, favorable pharmacokinetics, and efficacy in animal models of cognitive impairment. Its profile is comparable to other 5-HT6 receptor antagonists like intepirdine and idalopirdine that progressed further in clinical development. The eventual failure of these later-stage compounds in Phase III trials highlights the translational challenges in Alzheimer's disease drug development. While the clinical development of AVN-322 was halted, the foundational preclinical data suggests it was a valid candidate within its class. This comparative guide serves as a resource for researchers to understand the preclinical landscape of these 5-HT6 receptor antagonists and to inform the design and interpretation of future studies in the pursuit of effective treatments for cognitive disorders.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Intepirdine - Wikipedia [en.wikipedia.org]
- 5. Idalopirdine - Wikipedia [en.wikipedia.org]
- 6. Intepirdine Derivatives Possessing Dual 5HT6 Antagonism / HDAC6 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Idalopirdine, a selective 5-HT6 receptor antagonist, reduces food intake and body weight in a model of excessive eating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intepirdine | ALZFORUM [alzforum.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njppp.com [njppp.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. behaviorcloud.com [behaviorcloud.com]
- 18. researchgate.net [researchgate.net]
Independent Verification of AVN-322 Free Base Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVN-322 is a small molecule that has been investigated for its potential therapeutic effects in cognitive disorders. Developed by Avineuro Pharmaceuticals, it acts as a selective antagonist for the serotonin 5-HT6 receptor.[1][2] The 5-HT6 receptor is a compelling target in drug discovery for neurological and psychiatric diseases due to its role in cognitive processes. This guide provides an objective comparison of the binding characteristics of AVN-322 with other known 5-HT6 receptor antagonists, supported by available data and detailed experimental methodologies.
Comparative Binding Affinity of 5-HT6 Receptor Antagonists
For a comprehensive comparison, the following table summarizes the reported binding affinities of AVN-322 and other well-characterized 5-HT6 receptor antagonists.
| Compound | Target Receptor | Binding Affinity (Ki or pKi) | Reference |
| AVN-322 | 5-HT6 | Nanomolar/Picomolar range | [3][4] |
| SB-742457 (Intepirdine) | 5-HT6 | pKi: 9.63 | [1][5] |
| SB-271046 | 5-HT6 | pKi: 8.9 | [2] |
| Idazoxan | 5-HT6 / α2-adrenoceptor | Not specified for 5-HT6 | [6][7][8] |
| A-964322 | 5-HT6 | Not specified | |
| GSK-742457 | 5-HT6 | pKi: 9.63 | [1] |
Experimental Protocols
The determination of binding affinity is typically achieved through radioligand binding assays. The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT6 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., AVN-322) for the human 5-HT6 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
Radioligand: A high-affinity 5-HT6 receptor radioligand, such as [³H]-LSD or [³H]-SB-271046.
-
Test Compound: AVN-322 free base or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known 5-HT6 receptor antagonist (e.g., 10 µM SB-271046).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT6 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and non-specific binding control.
-
Test Compound: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon agonist binding, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression and neuronal function.
Caption: 5-HT6 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AVN-322 in Preclinical Cell Models
An in-depth look at the in vitro performance of the selective 5-HT6 receptor antagonist, AVN-322, reveals its high potency and selectivity, laying the groundwork for its potential therapeutic applications in neurological disorders. Preclinical data, primarily centered on engineered cell lines, underscores the compound's specific mechanism of action.
AVN-322 is a novel, orally bioavailable small molecule that acts as a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor.[1][2][3] This receptor is a promising therapeutic target for cognitive enhancement in conditions such as Alzheimer's disease and schizophrenia. The in vitro evaluation of AVN-322 has been crucial in establishing its pharmacological profile before its progression into clinical trials.
Efficacy and Potency in Engineered Cell Lines
The primary cell line utilized in the preclinical assessment of AVN-322 was the Human Embryonic Kidney 293 (HEK293) cell line.[1] These cells are a standard tool in pharmacology for studying the effects of drugs on specific, introduced receptors, in this case, the human 5-HT6 receptor. While detailed comparative data across multiple, distinct cancer or neuronal cell lines is not publicly available, the studies in this engineered model system provide foundational insights into the drug's activity.
The key performance metric for a receptor antagonist like AVN-322 is its binding affinity, often expressed as the inhibitor constant (Ki). While the precise Ki values from specific experiments in HEK293 cells are not detailed in the available literature, AVN-322 is consistently described as having a high binding affinity in the medium picomolar range.[1] This indicates that very low concentrations of the drug are required to bind to and block the 5-HT6 receptor.
Furthermore, AVN-322 has demonstrated a substantially better selectivity index compared to other 5-HT6 receptor antagonists that have been tested in clinical studies.[1] This high selectivity is critical for minimizing off-target effects and potential side effects.
While a direct comparative table with other cell lines is not possible due to the limited publicly available data, the following table summarizes the reported in vitro characteristics of AVN-322.
| Cell Line | Receptor Target | Key Parameter | Reported Value/Description | Reference |
| HEK293 | Human 5-HT6 Receptor | Binding Affinity | Medium Picomolar Range | [1] |
| HEK293 | Human 5-HT6 Receptor | Selectivity | High selectivity over other receptors | [1] |
Signaling Pathway of 5-HT6 Receptor Antagonism
AVN-322 exerts its effects by blocking the constitutive activity of the 5-HT6 receptor. The 5-HT6 receptor is coupled to the Gs alpha-subunit of G proteins, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels through the activation of adenylyl cyclase. By antagonizing this receptor, AVN-322 is believed to modulate downstream signaling cascades that are involved in learning, memory, and cognition.
Experimental Protocols
The following provides a generalized methodology for assessing the in vitro activity of a compound like AVN-322 in a cell line such as HEK293 expressing the target receptor.
Radioligand Binding Assay for 5-HT6 Receptor Affinity:
-
Cell Culture and Membrane Preparation: HEK293 cells stably transfected with the human 5-HT6 receptor are cultured under standard conditions. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [3H]LSD) and varying concentrations of the test compound (AVN-322).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
The available in vitro data, primarily from studies using HEK293 cells, strongly supports AVN-322 as a highly potent and selective 5-HT6 receptor antagonist. While a broader comparative analysis across different native cell lines (e.g., neuronal or cancer cell lines) would provide more comprehensive insights into its cellular effects, the existing preclinical findings were sufficient to justify its progression into clinical development for neurological disorders. The high affinity and selectivity observed in these initial cell-based assays are critical attributes for a promising therapeutic candidate.
References
Safety Operating Guide
Navigating the Disposal of AVN-322 Free Base: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every research chemical are not always readily available, a comprehensive understanding of general principles for hazardous waste management provides a robust framework for safely handling compounds like AVN-322 free base. This guide offers essential, step-by-step information for the proper disposal of AVN-322, ensuring the safety of laboratory personnel and compliance with regulatory standards.
AVN-322 is a 5-hydroxytryptamine subtype 6 receptor (5-HT6) antagonist that has been investigated for its potential in treating central nervous system disorders such as Alzheimer's disease and schizophrenia.[1][2][3][4] As a potent, biologically active molecule, it is imperative that all waste containing AVN-322 be treated as hazardous chemical waste.
Core Principles of Chemical Waste Disposal
The foundation of safe chemical disposal rests on several key principles: segregation, proper containment, clear labeling, and the use of a licensed hazardous waste disposal service.[5][6][7] Never dispose of chemical waste down the drain or in regular trash.[8]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on established guidelines for the disposal of research-grade chemical compounds.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid materials contaminated with AVN-322, such as unused compound, contaminated personal protective equipment (PPE), weigh boats, and absorbent paper, in a designated, leak-proof hazardous waste container.[5] This container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing AVN-322 should be collected in a separate, clearly labeled, and sealable hazardous waste container.[5][7] It is crucial to segregate halogenated and non-halogenated solvent wastes.[5]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with AVN-322 must be disposed of in a designated sharps container.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[5][6] Do not use abbreviations or chemical formulas.
-
Condition: Ensure all waste containers are in good condition, with no leaks or cracks, and are kept tightly closed except when adding waste.[6][7]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[5] Secondary containment should be used to prevent spills.
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[6]
-
After triple-rinsing, the container can be disposed of in the regular trash, with the original label defaced.
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
While specific quantitative data for AVN-322 disposal is not available, the following table summarizes key chemical properties relevant to its handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C17H19N5O2S | [1] |
| Molecular Weight | 393.89 g/mol | [1][3] |
| CAS Number | 1194574-33-8 (free base) | [4] |
| Appearance | Solid | N/A |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
As no experimental protocols for the disposal of AVN-322 were found, the procedures outlined above are based on general best practices for chemical waste management in a laboratory setting.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. AVN-322 - Immunomart [immunomart.com]
- 3. AVN-322 | TargetMol [targetmol.com]
- 4. AVN-322 - Wikipedia [en.wikipedia.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. ethz.ch [ethz.ch]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Logistical Information for Handling AVN-322 Free Base
Disclaimer: A specific Safety Data Sheet (SDS) for AVN-322 free base was not located in the public domain. The following guidance is based on general laboratory safety principles for handling research chemicals with an incompletely characterized hazard profile. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
AVN-322 is an orally active, highly selective 5-HT6R antagonist intended for central nervous system disease research.[1][2] While preclinical data suggests a "good safety profile," all novel chemical compounds should be handled with care.[3]
Hazard Identification and Personal Protective Equipment (PPE)
Given the lack of specific hazard data, a conservative approach to PPE is recommended. The following table outlines the minimum recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or goggles | Nitrile gloves | Laboratory coat | Recommended if not handled in a fume hood |
| Handling solutions | Safety glasses with side shields or goggles | Nitrile gloves | Laboratory coat | Not generally required |
| Potential for aerosol generation | Goggles | Nitrile gloves | Laboratory coat | Fume hood or N95 respirator |
Handling and Storage
This compound should be handled in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin and eyes. After handling, wash hands thoroughly with soap and water.
For storage, this compound should be kept at room temperature in the continental US, though this may vary elsewhere.[1][2] Always refer to the Certificate of Analysis for specific storage recommendations.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and prevent others from entering. Wear appropriate PPE, including respiratory protection if the material is a powder. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all material into a sealed container for disposal. For powder spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan
All waste containing this compound should be considered hazardous waste. Dispose of contaminated materials, including empty containers, absorbent materials, and disposable PPE, in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
